molecular formula C15H13ClN2O5S B127106 N-(4-Nitrophenylsulfonyl)-L-phenylalanyl Chloride CAS No. 146815-23-8

N-(4-Nitrophenylsulfonyl)-L-phenylalanyl Chloride

Cat. No.: B127106
CAS No.: 146815-23-8
M. Wt: 368.8 g/mol
InChI Key: RYQIQECSYJRDBT-UHFFFAOYSA-N
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Description

N-(4-Nitrophenylsulfonyl)-L-phenylalanyl Chloride is a useful research compound. Its molecular formula is C15H13ClN2O5S and its molecular weight is 368.8 g/mol. The purity is usually 95%.
The exact mass of the compound N-(4-Nitrophenylsulfonyl)-L-phenylalanyl Chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(4-Nitrophenylsulfonyl)-L-phenylalanyl Chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-Nitrophenylsulfonyl)-L-phenylalanyl Chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[(4-nitrophenyl)sulfonylamino]-3-phenylpropanoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O5S/c16-15(19)14(10-11-4-2-1-3-5-11)17-24(22,23)13-8-6-12(7-9-13)18(20)21/h1-9,14,17H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYQIQECSYJRDBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)Cl)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Introduction to Nosyl Protecting Groups in Peptide Synthesis: A Guide to Precision N-Alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of peptide chemistry, the Nosyl (2-nitrobenzenesulfonyl or


-NBS)  group represents a specialized tactical tool rather than a routine protecting group. Unlike Fmoc or Boc, which primarily serve to mask amine nucleophilicity during chain elongation, the Nosyl group is an activating protecting group .

Its electron-withdrawing nature renders the sulfonamide proton significantly more acidic (


) than a typical amide or carbamate. This unique electronic signature allows for site-specific N-alkylation  (via Mitsunobu or alkyl halide pathways) under mild conditions that leave standard peptide bonds untouched. For drug development professionals, the Nosyl group is the "skeleton key" for accessing N-methylated peptides , peptoids , and cyclic backbones  that exhibit superior metabolic stability and membrane permeability.

Part 1: Mechanistic Foundation & Chemical Logic

The Sulfonamide "Switch"

The core utility of the Nosyl group lies in its ability to toggle the reactivity of the nitrogen atom.

  • Activation (ON): Upon installation, the strong electron-withdrawing effect of the

    
    -nitro and sulfonyl moieties pulls electron density away from the nitrogen. This acidifies the N-H bond, enabling deprotonation by weak bases (e.g., 
    
    
    
    , DBU) or activation via Mitsunobu reagents.
  • Protection (OFF): Once alkylated, the sulfonamide is extremely stable against strong acids (TFA, HF) and bases (Piperidine), making it orthogonal to both Fmoc and Boc chemistries.

  • Release (Cleavage): The cleavage mechanism is a Nucleophilic Aromatic Substitution (

    
    ) , not an acid/base hydrolysis. A soft nucleophile (thiolate) attacks the aromatic ring, forming a Meisenheimer complex that collapses to release sulfur dioxide and the free amine.
    
Diagram 1: The Fukuyama Amine Synthesis Cycle

The following diagram illustrates the complete lifecycle of the Nosyl group, highlighting the critical intermediate states.

FukuyamaCycle PrimaryAmine Primary Amine (R-NH2) Nosylamide Nosyl-Amide (Activated N-H) PrimaryAmine->Nosylamide Ns-Cl, Collidine (Installation) Alkylated N-Alkylated Nosyl-Amide Nosylamide->Alkylated R'-OH, DEAD, PPh3 (Mitsunobu) OR R'-X, K2CO3 Meisenheimer Meisenheimer Complex Alkylated->Meisenheimer R-SH (Thiol), Base (Nucleophilic Attack) SecondaryAmine Secondary Amine (Product) Meisenheimer->SecondaryAmine - SO2, - Ar-S-R

Caption: The Fukuyama Amine Synthesis cycle demonstrating the activation of the amine for alkylation and the specific S_NAr cleavage pathway.

Part 2: Strategic Positioning & Orthogonality

Understanding when to deploy Nosyl is as important as knowing how. It is not a replacement for Fmoc; it is a specialized module for backbone modification.

Orthogonality Matrix

The Nosyl group is stable to the deprotection conditions of standard SPPS (Solid Phase Peptide Synthesis) but is labile to specific reducing/nucleophilic conditions.

ConditionReagentEffect on NosylEffect on FmocEffect on Boc
Acidolysis 95% TFAStable StableCleaved
Basicolysis 20% PiperidineStable Cleaved Stable
Nucleophilic Thiophenol / DBUCleaved StableStable
Reduction

/ Pd-C
Unstable (Reduces

)
StableStable

Critical Constraint: Never use catalytic hydrogenation (e.g., to remove Cbz or Bzl groups) while a Nosyl group is present. The nitro group will reduce to an aniline, rendering the sulfonamide extremely difficult to cleave.

Diagram 2: Orthogonality in SPPS

Orthogonality cluster_SPPS SPPS Compatibility Fmoc Fmoc Group (Base Labile) Piperidine Piperidine (Fmoc Removal) Fmoc->Piperidine Cleaves Boc Boc Group (Acid Labile) TFA TFA Treatment (Final Cleavage) Boc->TFA Cleaves Nosyl Nosyl Group (Thiol Labile) Nosyl->TFA Stable Nosyl->Piperidine Stable Thiol Thiophenol/DBU (Nosyl Removal) Nosyl->Thiol CLEAVES

Caption: Orthogonality map showing Nosyl stability against standard SPPS reagents, enabling selective side-chain or backbone modification.

Part 3: Experimental Protocols (Self-Validating Systems)

These protocols are designed with built-in checkpoints to ensure reaction success before proceeding.

Protocol A: Installation of Nosyl Group (Solution Phase)

Objective: Protect a primary amine (e.g., amino acid ester) with 2-nitrobenzenesulfonyl chloride (2-NsCl).

  • Preparation: Dissolve amino acid ester HCl salt (1.0 equiv) in DCM at 0°C.

  • Base Addition: Add Collidine (2.5 equiv) or TEA. Checkpoint: Ensure full dissolution.

  • Nosylation: Add 2-NsCl (1.1 equiv) portion-wise.[1]

  • Monitoring (Self-Validation):

    • TLC: Nosyl compounds are UV-active and often stain distinctively. The starting amine (ninhydrin positive) should disappear.

    • Visual: The solution often turns a pale yellow.

  • Workup: Wash with 1M HCl (removes pyridine/collidine), then

    
    . Dry over 
    
    
    
    .[1][2]
Protocol B: Fukuyama-Mitsunobu N-Alkylation

Objective: Alkylate the Nosyl-protected amine with an alcohol (R-OH).

  • Setup: Dissolve Ns-Amino Acid (1.0 equiv), Alcohol (R-OH, 1.2 equiv), and

    
     (1.5 equiv) in anhydrous THF or DCM.
    
  • Activation: Cool to 0°C. Add DEAD or DIAD (1.5 equiv) dropwise.

  • Reaction: Stir at Room Temp for 2–12 hours.

  • Monitoring (Self-Validation):

    • TLC Shift: The N-alkylated product is typically less polar than the Ns-starting material due to the loss of the acidic N-H proton.

    • Acid Test: Take a small aliquot. The starting Ns-amide is soluble in basic aqueous solution (due to deprotonation); the product is not .

Protocol C: Nosyl Cleavage (The Fukuyama Deprotection)

Objective: Remove the Nosyl group to reveal the secondary amine. Safety Note: Thiophenol is toxic and malodorous. Use Mercaptoethanol (BME) for a less odorous (though slower) alternative, or work strictly in a fume hood.

  • Cocktail Preparation:

    • Fast Method: Thiophenol (PhSH, 3.0 equiv) + DBU (5.0 equiv) in DMF.

    • Odorless Method: 2-Mercaptoethanol (10 equiv) + DBU (5 equiv) in DMF.

  • Execution: Add cocktail to the peptide-resin (solid phase) or dissolved peptide (solution). Agitate for 30–60 mins.

  • Monitoring (Self-Validation):

    • Color Change: The reaction mixture typically turns bright yellow/orange due to the formation of the nitrophenyl-thioether byproduct.

    • Chloranil Test (Solid Phase): A positive test (blue/green beads) indicates the presence of the free secondary amine.

  • Workup:

    • Solution Phase: The byproduct (Ar-S-Ph) is lipophilic. Acidify aqueous layer (protonate amine) and wash with Ether/EtOAc to remove the sulfur byproduct. Basify and extract the amine.[1]

Part 4: Troubleshooting & Optimization

Incomplete Alkylation (Steric Hindrance)
  • Symptom: Starting material remains despite excess reagents.

  • Mechanistic Cause: The bulky sulfonyl group combined with a bulky alcohol (e.g., secondary alcohol) creates steric clash.

  • Solution: Switch from DEAD/

    
     to ADDP/
    
    
    
    (Tsunoda Reagent). The tributylphosphine is a stronger nucleophile and smaller than triphenylphosphine.
Difficult Cleavage (The "Stuck" Nosyl)
  • Symptom: Yellow color develops, but MS shows mass of starting material.

  • Mechanistic Cause: Formation of a stable Meisenheimer complex that fails to collapse, or insufficient thiolate concentration.

  • Solution:

    • Increase temperature to 40°C.

    • Switch to Sodium Thiophenolate (PhSNa) directly in DMF to increase nucleophilicity without relying on DBU equilibrium.

Side Reactions (Over-Alkylation)
  • Symptom: Mass spec shows +14 or +R mass on unintended residues.

  • Cause: Nosyl group is highly electron-withdrawing; if left on too long during other alkylation steps, it can promote side reactions.

  • Solution: Perform cleavage immediately after the alkylation step is confirmed. Do not carry the Nosyl group through multiple subsequent coupling cycles if possible.

References

  • Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters.

  • Kan, T., & Fukuyama, T. (2004).[2] Ns strategies: a highly versatile synthetic method for amines. Chemical Communications.[2][3]

  • Miller, S. C., & Scanlan, T. S. (1997). Site-selective N-methylation of peptides on solid support. Journal of the American Chemical Society.

  • Biron, E., et al. (2006). Optimized selective N-methylation of peptides on solid support. Journal of Peptide Science.

  • Isidro-Llobet, A., et al. (2009). Amino acid-protecting groups.[3][4][5] Chemical Reviews.

Sources

The Nosyl Strategy: A Technical Guide to 2-Nitrobenzenesulfonyl Protection

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-nitrobenzenesulfonyl (nosyl or Ns) group represents a cornerstone in modern amine chemistry, offering a unique "protecting-activating" duality that distinguishes it from traditional sulfonyl groups like tosyl (Ts) or mesyl (Ms).[1] While most protecting groups render a functionality inert, the nosyl group renders the sulfonamide N-H proton sufficiently acidic (


) to permit mild mono-alkylation—a process known as the Fukuyama Amine Synthesis .

This guide provides a mechanistic deep-dive into nosyl chemistry, focusing on its application in synthesizing secondary amines, its orthogonality to Boc/Fmoc/Cbz strategies, and the specific electron-pushing mechanism of its deprotection via the Meisenheimer complex.

The Chemistry of the Nosyl Group[1][2][3][4][5][6][7]

Structural Properties

The nosyl group consists of a benzenesulfonyl moiety substituted with a nitro group at the ortho (2-Ns) or para (4-Ns) position. The ortho-isomer is more commonly used due to slightly faster deprotection kinetics attributed to the steric and inductive proximity of the nitro group to the sulfonyl center.

The "Protecting-Activating" Duality

Unlike carbamate protections (Boc, Fmoc) which mask nucleophilicity, the nosyl group acts as an electron-withdrawing group (EWG) that significantly acidifies the remaining N-H proton.

  • Acidification: The strong

    
     (inductive) and 
    
    
    
    (mesomeric) effects of the
    
    
    and
    
    
    groups stabilize the nitrogen anion.
  • Mono-alkylation: This acidification allows for clean mono-alkylation using weak bases (e.g.,

    
    ) or Mitsunobu conditions, avoiding the over-alkylation (quaternization) common with free amines.
    

Mechanism of Deprotection: The Meisenheimer Pathway[4][6][7]

The defining feature of nosyl protection is its cleavage under mild, specific conditions that leave other functionalities intact.[1][2][3] Unlike tosyl groups, which often require harsh reductive cleavage (Na/naphthalene), nosyl groups are removed via Nucleophilic Aromatic Substitution (


) .
The Mechanistic Cycle
  • Nucleophilic Attack: A soft nucleophile (typically a thiolate,

    
    ) attacks the aromatic ring at the carbon atom bearing the sulfonyl group (ipso-attack).
    
  • Meisenheimer Complex Formation: The electron-withdrawing nitro group stabilizes the anionic

    
    -complex intermediate (Meisenheimer complex).
    
  • Elimination: The complex collapses, expelling sulfur dioxide (

    
    ) and the deprotected amine anion, while forming a thioether byproduct.
    
Visualization of the Mechanism

NosylDeprotection Start Nosyl-Amine (Ar-SO2-NH-R) Transition Meisenheimer Complex Start->Transition Nucleophilic Attack (ipso-position) Reagents Thiolate (PhS-) + Base Products Free Amine (R-NH2) + Thioether (Ar-S-Ph) + SO2 Transition->Products Collapse & Release Collapse Elimination of SO2

Caption: The


 pathway for Nosyl deprotection involving thiolate attack and SO2 extrusion.

The Fukuyama Amine Synthesis Workflow[1][4][7][8]

The Fukuyama protocol is the "killer application" for nosyl chemistry, solving the classic problem of synthesizing secondary amines without poly-alkylation.

Workflow Diagram

FukuyamaSynthesis PrimaryAmine Primary Amine (R-NH2) Step1 Step 1: Protection (NsCl, Base) PrimaryAmine->Step1 NosylAmide Nosyl Amide (R-NH-Ns) Step1->NosylAmide Step2 Step 2: Alkylation (R'-X, K2CO3 OR Mitsunobu) NosylAmide->Step2 DialkylNosyl N,N-Dialkyl Nosyl Amide (R-N(Ns)-R') Step2->DialkylNosyl Step3 Step 3: Deprotection (PhSH, Base) DialkylNosyl->Step3 SecondaryAmine Secondary Amine (R-NH-R') Step3->SecondaryAmine

Caption: The three-stage Fukuyama protocol for controlled secondary amine synthesis.

Experimental Protocols

Protocol A: Protection (Installation)
  • Reagents: 2-Nitrobenzenesulfonyl chloride (NsCl), Triethylamine (

    
    ) or DIPEA.
    
  • Solvent: DCM or THF (

    
     to RT).
    

Procedure:

  • Dissolve amine (1.0 equiv) in DCM (0.1 M).

  • Add

    
     (1.5–2.0 equiv) and cool to 
    
    
    
    .
  • Add NsCl (1.1 equiv) portion-wise.[2]

  • Warm to RT and stir until TLC indicates consumption (typically 1–4 h).

  • Workup: Wash with 1N HCl (to remove excess base/amine), then

    
    , then brine. Dry over 
    
    
    
    .
Protocol B: Alkylation (Fukuyama)[7]
  • Reagents: Alkyl halide (

    
    ), 
    
    
    
    , DMF.
  • Note: For sterically hindered alcohols, use Mitsunobu conditions (

    
    , DEAD/DIAD).
    

Procedure (Standard Alkylation):

  • Dissolve Nosyl-amide (1.0 equiv) in DMF (0.2 M).

  • Add

    
     (2.0 equiv) and Alkyl Halide (1.2 equiv).
    
  • Heat to

    
     (or RT for reactive halides).
    
  • Monitor by TLC.[2]

  • Workup: Dilute with EtOAc, wash extensively with water/LiCl solution to remove DMF.

Protocol C: Deprotection (The Critical Step)

Two methods are recommended: the standard (reliable but smelly) and the "odorless" alternative.

Method 1: Thiophenol (Standard)
  • Reagents: Thiophenol (

    
    ), 
    
    
    
    or
    
    
    .
  • Solvent: DMF or MeCN (

    
    ).
    
  • Mechanism:

    
     via Meisenheimer complex.[2][4][5]
    
  • Dissolve alkylated Nosyl-amide in MeCN or DMF.

  • Add

    
     (3.0 equiv) and Thiophenol (1.2–2.0 equiv).
    
  • Stir at

    
     for 1–2 h. Solution often turns bright yellow (Meisenheimer intermediate).
    
  • Workup: The challenge is removing

    
     byproduct. Extract amine into 1N HCl, wash organic layer (containing byproducts) with ether, then basify aqueous layer and extract the pure amine.
    
Method 2: Mercaptoethanol (Odorless)
  • Reagents: 2-Mercaptoethanol, DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).[2]

  • Solvent: DMF.

  • Dissolve substrate in DMF.[6]

  • Add 2-Mercaptoethanol (3.0 equiv) and DBU (5.0 equiv).

  • Stir at RT.[6][2][7]

  • Advantage: Byproducts are water-soluble, simplifying workup.

Comparative Analysis & Orthogonality

The nosyl group is highly orthogonal, making it ideal for complex peptide or macrocycle synthesis.

ConditionNosyl (Ns)BocFmocCbz (Z)Tosyl (Ts)
TFA / HCl Stable CleavedStableStableStable
Piperidine (20%) Stable *StableCleavedStableStable

Unstable (Reduces

)
StableStableCleavedStable
Thiol / Base Cleaved StableStableStableStable
Na / Naphthalene CleavedStableCleavedCleavedCleaved

*Note: While generally stable to Fmoc deprotection conditions, prolonged exposure to piperidine can lead to slow degradation. Short cycles are recommended.

References

  • Fukuyama, T., Jow, C. K., & Cheung, M. (1995). "2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines."[8] Tetrahedron Letters.

  • Kan, T., & Fukuyama, T. (2004).[4][5] "Ns strategies: a highly versatile synthetic method for amines."[1][2][5] Chemical Communications.[4][5]

  • BenchChem. (2025).[1][2][3] "Application Notes and Protocols: 2-Nitrobenzenesulfonamide (Nosyl) as a Protecting Group for Amines."

  • Cardullo, F., et al. (2005).[6] "Deprotection of o-Nitrobenzensulfonyl (Nosyl) Derivatives of Amines Mediated by a Solid-Supported Thiol." Synlett.

  • Mattern, R. H. (2005). "Odorless nosyl deprotection by in-situ formation of a thiolate."[9] American Chemical Society.[9]

Sources

Methodological & Application

Application Notes and Protocols: N-(4-Nitrophenylsulfonyl)-L-phenylalanyl Chloride for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and peptide chemistry, the strategic use of protecting groups and activating agents is paramount for the successful synthesis of complex peptide structures. Among the diverse array of methodologies, the use of N-(4-Nitrophenylsulfonyl)-L-phenylalanyl Chloride offers a robust approach for the introduction of a phenylalanine residue into a growing peptide chain. The 4-nitrophenylsulfonyl (nosyl) group serves as a reliable protecting group for the amine functionality, while the acyl chloride provides a highly reactive species for efficient amide bond formation.[1]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of N-(4-Nitrophenylsulfonyl)-L-phenylalanyl Chloride in peptide synthesis. We will delve into the underlying chemical principles, provide detailed, field-proven protocols, and discuss the critical parameters that ensure a successful and reproducible synthetic outcome.

Core Principles: The Dual Role of the Nosyl Group and Acyl Chloride

The efficacy of N-(4-Nitrophenylsulfonyl)-L-phenylalanyl Chloride in peptide synthesis is rooted in two key chemical features:

  • The Nosyl (Ns) Protecting Group: The 4-nitrophenylsulfonyl group is a strong electron-withdrawing group, which imparts several advantageous properties. It renders the sulfonamide bond stable to a wide range of reaction conditions, including acidic and some basic environments, providing orthogonality with other common protecting groups like Boc and Fmoc.[2] This stability is crucial during the stepwise elongation of a peptide chain. Furthermore, the nosyl group can be selectively cleaved under mild conditions using specific thiol-based reagents, ensuring the integrity of the synthesized peptide.[2][3]

  • The Acyl Chloride Activating Group: The conversion of the carboxylic acid of N-(4-Nitrophenylsulfonyl)-L-phenylalanine to an acyl chloride dramatically increases its electrophilicity.[4] This "activated" form readily reacts with the free amine of another amino acid or peptide fragment, driving the formation of the amide (peptide) bond with high efficiency. This high reactivity often leads to rapid and clean coupling reactions.

Synthesis of N-(4-Nitrophenylsulfonyl)-L-phenylalanyl Chloride: A Two-Step Protocol

The preparation of the title compound is typically achieved in a two-step sequence starting from L-phenylalanine.

Step 1: N-Nosylation of L-Phenylalanine

This initial step involves the protection of the primary amine of L-phenylalanine with 4-nitrobenzenesulfonyl chloride (nosyl chloride).

Experimental Protocol:
  • Dissolution: Dissolve L-phenylalanine (1.0 equiv.) in a suitable aqueous basic solution, such as 1 M sodium carbonate or sodium bicarbonate, at 0 °C (ice bath).

  • Addition of Nosyl Chloride: While vigorously stirring, slowly add a solution of 4-nitrobenzenesulfonyl chloride (1.05 equiv.) in a water-miscible organic solvent like acetone or dioxane.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, acidify the mixture with 1 M HCl to a pH of approximately 2-3. This will precipitate the N-nosylated product.

  • Isolation: Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield N-(4-Nitrophenylsulfonyl)-L-phenylalanine.

Step 2: Conversion to the Acyl Chloride

The N-nosylated amino acid is then converted to the highly reactive acyl chloride using a chlorinating agent.

Experimental Protocol:
  • Suspension: Suspend the dried N-(4-Nitrophenylsulfonyl)-L-phenylalanine (1.0 equiv.) in an anhydrous, inert solvent such as dichloromethane (DCM) or toluene under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Chlorinating Agent: To the suspension, add a chlorinating agent such as thionyl chloride (SOCl₂) (1.2-1.5 equiv.) or oxalyl chloride ((COCl)₂) (1.2-1.5 equiv.) dropwise at 0 °C. If using oxalyl chloride, a catalytic amount of N,N-dimethylformamide (DMF) is often added.[5]

  • Reaction: Stir the reaction mixture at room temperature for 1-3 hours. The reaction progress can be monitored by the cessation of gas evolution (SO₂ or CO/CO₂).

  • Isolation: Upon completion, remove the solvent and excess chlorinating agent under reduced pressure. The resulting crude N-(4-Nitrophenylsulfonyl)-L-phenylalanyl Chloride is often used immediately in the subsequent peptide coupling step without further purification due to its reactivity and moisture sensitivity.

Synthetic Workflow Diagram

Synthesis_Workflow A L-Phenylalanine B N-(4-Nitrophenylsulfonyl)- L-phenylalanine A->B  Step 1: N-Nosylation C N-(4-Nitrophenylsulfonyl)- L-phenylalanyl Chloride B->C  Step 2: Acyl Chloride  Formation reagent1 4-Nitrobenzenesulfonyl Chloride, Base (e.g., Na2CO3) reagent2 Chlorinating Agent (e.g., SOCl2 or (COCl)2)

Caption: Workflow for the synthesis of the title compound.

Application in Peptide Synthesis: A Step-by-Step Coupling Protocol

The primary application of N-(4-Nitrophenylsulfonyl)-L-phenylalanyl Chloride is in the formation of a peptide bond with a free amine of an amino acid or a peptide fragment.

Experimental Protocol:
  • Preparation of the Amine Component: Dissolve the N-terminally deprotected amino acid or peptide (1.0 equiv.) in an anhydrous aprotic solvent (e.g., DCM, DMF, or a mixture) containing a non-nucleophilic base such as diisopropylethylamine (DIEA) or 2,4,6-collidine (2.0-3.0 equiv.) at 0 °C under an inert atmosphere.

  • Coupling Reaction: Slowly add a freshly prepared solution of N-(4-Nitrophenylsulfonyl)-L-phenylalanyl Chloride (1.1-1.2 equiv.) in the same anhydrous solvent to the amine solution.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the progress of the coupling reaction by TLC or LC-MS until the starting amine is consumed (typically 2-12 hours).

  • Work-up: Quench the reaction by adding water or a mild aqueous acid (e.g., saturated ammonium chloride solution). Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude peptide can then be purified by flash column chromatography on silica gel.

Critical Reaction Parameters
ParameterRecommended RangeRationale
Molar Ratio (Acyl Chloride:Amine) 1.1 - 1.2 : 1.0A slight excess of the acyl chloride ensures complete consumption of the valuable amine component.
Base Diisopropylethylamine (DIEA), 2,4,6-CollidineA non-nucleophilic base is crucial to neutralize the HCl generated during the reaction without competing with the amine nucleophile.
Solvent Dichloromethane (DCM), N,N-Dimethylformamide (DMF)Anhydrous, aprotic solvents are necessary to prevent hydrolysis of the highly reactive acyl chloride.
Temperature 0 °C to Room TemperatureStarting at a lower temperature helps to control the initial exothermic reaction and minimize potential side reactions.
Reaction Time 2 - 12 hoursReaction time is dependent on the steric hindrance of the coupling partners and should be monitored for completion.

Mechanism of Action: Nosyl Protection and Amide Bond Formation

The success of this synthetic strategy hinges on a well-defined reaction mechanism.

Mechanism of Nosyl Deprotection

The removal of the nosyl group is a critical step to liberate the amine for further chain elongation or to yield the final deprotected peptide. This is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction.[2] A thiol, in the presence of a mild base, acts as the nucleophile.[3]

Deprotection_Mechanism nosyl_amine R-NH-SO₂-C₆H₄-NO₂ Nosyl-protected Amine meisenheimer Meisenheimer Complex (Intermediate) nosyl_amine->meisenheimer thiolate R'-S⁻ Thiolate Nucleophile thiolate->nosyl_amine Nucleophilic Attack free_amine R-NH₂ Free Amine meisenheimer->free_amine Elimination byproduct R'-S-C₆H₄-NO₂ Thioether Byproduct meisenheimer->byproduct

Caption: Mechanism of nosyl group deprotection by a thiolate.

Troubleshooting

IssuePotential CauseSuggested Solution
Low Coupling Yield - Incomplete formation of the acyl chloride.- Hydrolysis of the acyl chloride.- Steric hindrance of the amine component.- Ensure complete conversion to the acyl chloride before use.- Use strictly anhydrous conditions.- Increase reaction time and/or temperature.
Racemization - Presence of a strong, nucleophilic base.- Use a hindered, non-nucleophilic base like DIEA or 2,4,6-collidine.
Incomplete Nosyl Deprotection - Insufficient amount of thiol or base.- Thiol oxidation.- Increase the equivalents of thiol and base.- Use a fresh, high-quality thiol reagent.

Safety Precautions

  • Acyl Chlorides: N-(4-Nitrophenylsulfonyl)-L-phenylalanyl Chloride is a reactive and moisture-sensitive compound. It is corrosive and a lachrymator. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Chlorinating Agents: Thionyl chloride and oxalyl chloride are toxic and corrosive. Handle with extreme care in a fume hood.

  • Solvents: Use anhydrous solvents and handle them under an inert atmosphere to prevent reactions with moisture.

Conclusion

N-(4-Nitrophenylsulfonyl)-L-phenylalanyl Chloride is a valuable reagent in the arsenal of peptide chemists. Its well-defined reactivity, coupled with the stability and selective cleavability of the nosyl protecting group, provides a reliable method for the incorporation of phenylalanine residues in peptide synthesis. The protocols and insights provided in this application note are intended to equip researchers with the necessary knowledge to successfully employ this methodology in their synthetic endeavors, ultimately contributing to the advancement of peptide-based therapeutics and other areas of chemical biology.

References

  • BenchChem. (n.d.). Application Notes and Protocols: Selective Removal of the Nosyl Protecting Group Using Thiols.
  • Organic Chemistry. (2021, October 28). Adding Nosyl Group Mechanism. YouTube.
  • Chem-Station Int. Ed. (2014, March 31). Fukuyama Amine Synthesis.
  • ResearchGate. (2025, August 6). Deprotection of N-Nosyl-α-amino Acids by Using Solid-Supported Mercaptoacetic Acid.
  • (n.d.). Deprotection of o-Nitrobenzensulfonyl (Nosyl) Derivatives of Amines Mediated by a Solid-Supported Thiol.
  • BenchChem. (n.d.). The Nitrophenylsulfonyl (Nosyl) Group in Organic Synthesis: An In-depth Technical Guide.
  • ACS Publications. (n.d.). Use of the Nosyl Group as a Functional Protecting Group in Applications of a Michael/Smiles Tandem Process. Organic Letters.
  • Physical Chemistry Laboratory Server. (n.d.). New Methods in Peptide Synthesis. I. Tritylsulfenyl and o-Nitrophenylsulfenyl Groups as N-Protecting Groups.
  • ResearchGate. (2025, August 7). Study on the synthesis of L-4-nitrophenylalanine.
  • PrepChem.com. (n.d.). Synthesis of 4-nitrobenzyl sulfonyl chloride.
  • YouTube. (2024, April 29). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis.
  • Nowick Laboratory. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
  • PrepChem.com. (n.d.). Synthesis of p-nitrophenylalanine.
  • (n.d.). Amino Acid Derivatives for Peptide Synthesis.
  • PMC. (n.d.). Synthesis and characterization of phenylalanine amides active against Mycobacterium abscessus and other mycobacteria.
  • Google Patents. (n.d.). CN101417959A - Synthesis method of L-p-nitrophenylalanine.
  • RSC Publishing. (n.d.). C → N and N → C solution phase peptide synthesis using the N-acyl 4-nitrobenzenesulfonamide as protection of the carboxylic function. Organic & Biomolecular Chemistry.
  • (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • PubMed. (2003, March 10). N-(3-phenylsulfonyl-3-piperidinoyl)-phenylalanine derivatives as potent, selective VLA-4 antagonists. Bioorganic & Medicinal Chemistry Letters.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Chemguide. (n.d.). converting carboxylic acids into acyl (acid) chlorides.
  • ResearchGate. (n.d.). Conversion of N-Lauroyl-L-amino Acids with Various Amino Acids as the Substrate.
  • ResearchGate. (n.d.). Synthesis of 2. Method A: N-acylation of d- or l-phenylalanine with....
  • PubMed. (2004, September). New advances in drug discovery. Expert Opinion on Investigational Drugs.
  • Organic Chemistry Portal. (n.d.). Acyl chloride synthesis.
  • PMC. (2022, January 3). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids.
  • MDPI. (n.d.). N-(3-chlorophenethyl)-4-nitrobenzamide.
  • PMC. (2023, July 13). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation.

Sources

Application Note: High-Precision Chiral Resolution & Derivatization using N-(4-Nitrophenylsulfonyl)-L-phenylalanyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to address the specific technical nuances of N-(4-Nitrophenylsulfonyl)-L-phenylalanyl Chloride (often abbreviated as N-Nosyl-L-Phe-Cl ).

Critical Scientific Distinction: While standard "Nosyl chloride" (4-nitrobenzenesulfonyl chloride) is a common amine protecting group used in the Fukuyama synthesis, the reagent specified here (N-Nosyl-L-Phe-Cl ) is a Chiral Derivatizing Agent (CDA) . It contains a protected L-phenylalanine moiety activated as an acid chloride.[1][2] Therefore, this guide focuses on its primary application: Chiral Resolution and Enantiomeric Purity Determination , rather than simple N-protection.

Executive Summary

N-(4-Nitrophenylsulfonyl)-L-phenylalanyl Chloride is a specialized electrophilic reagent designed for the derivatization of racemic amines and alcohols . By coupling this enantiomerically pure (L-configuration) reagent with a racemic substrate, researchers generate diastereomers . Unlike enantiomers, these diastereomers possess distinct physical properties (solubility, chromatographic retention), enabling the separation of chiral compounds or the determination of enantiomeric excess (ee) via non-chiral HPLC or NMR.

Key Applications
  • Optical Resolution: Separation of racemic amines/alcohols via fractional crystallization or chromatography of the resulting diastereomers.

  • Enantiomeric Purity Analysis: Determination of % ee for amines without requiring expensive chiral HPLC columns.

  • Affinity Labeling: Due to the structural similarity to chymotrypsin substrates (Phe residue), it can function as an active-site titrant or inhibitor for chymotrypsin-like serine proteases.

Technical Mechanism & Causality

The Derivatization Logic

The reagent leverages the Schotten-Baumann reaction principle . The acid chloride moiety (-COCl) is highly reactive toward nucleophiles (primary/secondary amines or alcohols).

  • Reagent: Pure (S)-configuration (L-Phenylalanine backbone).

  • Substrate: Racemic Mixture (R/S)-Amine.

  • Product: A mixture of two diastereomers:

    • (L)-Phe-(R)-Amine

    • (L)-Phe-(S)-Amine

Why this works: Enantiomers (R and S) have identical physical properties in an achiral environment. However, the resulting diastereomers (L-R and L-S) have different steric environments and dipole moments. This difference allows for separation on standard silica gel or C18 columns.

The Role of the Nosyl Group

The 4-nitrobenzenesulfonyl (Nosyl) group on the phenylalanine nitrogen serves two critical functions:

  • Protection: It prevents the phenylalanine amine from acting as a nucleophile, stopping self-polymerization.

  • Crystallinity & Detection: The electron-withdrawing nitro group enhances the crystallinity of the resulting derivatives (aiding in purification) and provides a strong UV chromophore (approx. 254 nm) for easy HPLC detection.

Experimental Protocol: Derivatization & Resolution

Safety Warning: Acid chlorides are moisture-sensitive and corrosive. Handle in a fume hood. The Nosyl group is a sulfonamide derivative; avoid contact with skin.

Materials
  • Reagent: N-(4-Nitrophenylsulfonyl)-L-phenylalanyl Chloride (>97% purity).[3]

  • Substrate: Racemic Amine (e.g.,

    
    -methylbenzylamine or an amino acid ester).
    
  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

  • Quench: Saturated NaHCO₃ solution.

Workflow Diagram (DOT/Graphviz)

G Reagent N-Nosyl-L-Phe-Cl (Pure L-Isomer) Reaction Coupling Reaction (DCM, TEA, 0°C) Reagent->Reaction Substrate Racemic Amine (R/S Mixture) Substrate->Reaction Intermediate Diastereomeric Mix (L-R and L-S) Reaction->Intermediate Nucleophilic Acyl Substitution Separation Separation (Silica Column / Crystallization) Intermediate->Separation Exploiting Physical Differences Analysis Analysis (NMR / HPLC) Separation->Analysis Quantify ee%

Figure 1: Logical workflow for resolving racemic mixtures using N-Nosyl-L-Phe-Cl.

Step-by-Step Procedure
Phase 1: Coupling Reaction
  • Preparation: Dissolve 1.0 equivalent of the racemic amine substrate in anhydrous DCM (concentration ~0.1 M).

  • Activation: Add 1.2 equivalents of Triethylamine (TEA) to the solution. Cool the mixture to 0°C using an ice bath to minimize side reactions.

  • Addition: Slowly add 1.1 equivalents of N-(4-Nitrophenylsulfonyl)-L-phenylalanyl Chloride (solid or dissolved in minimal DCM) to the stirring amine solution.

  • Incubation: Allow the reaction to warm to room temperature and stir for 2–4 hours. Monitor consumption of the amine by TLC.

Phase 2: Work-up[4]
  • Quench: Add saturated NaHCO₃ solution to quench unreacted acid chloride.

  • Extraction: Extract the organic layer with DCM (2x).

  • Wash: Wash the combined organic layers with 1N HCl (to remove excess TEA and unreacted amine) followed by Brine.

  • Dry: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Phase 3: Separation & Analysis
  • TLC/HPLC: Analyze the crude solid. You should see two distinct spots (TLC) or peaks (HPLC) corresponding to the L-L and L-D diastereomers.

  • Flash Chromatography: Use a silica gel column (typically Hexane:Ethyl Acetate gradient) to separate the two diastereomers.

    • Note: The diastereomer with the internal hydrogen bond is usually less polar and elutes first.

  • Recovery (Optional): If the goal is to isolate the pure amine, the amide bond must be hydrolyzed (e.g., 6N HCl reflux or enzymatic cleavage), though this is often destructive. This reagent is primarily used for analytical resolution or when the derivatized product is the target.

Analytical Data Interpretation

When using this reagent for determining Enantiomeric Excess (ee), compare the integration of signals in ¹H-NMR. The magnetic anisotropy of the phenyl ring in the reagent causes distinct chemical shift differences (


) for the protons of the R-amine vs. the S-amine portions.
Typical ¹H-NMR Shift Behavior (Example)
Proton Environment(L)-Phe-(L)-Amine Shift (

)
(L)-Phe-(D)-Amine Shift (

)

(ppm)

-CH (Phe)
4.254.180.07
NH (Amide) 6.806.650.15
R-Group Methyl 1.201.35-0.15

Table 1: Simulated NMR shift differences observed in diastereomeric amides. Large


 values allow for precise integration and ee calculation.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Acid ChlorideEnsure solvents are anhydrous. Store reagent under inert gas.
No Separation Diastereomers co-eluteChange solvent system (try DCM:MeOH or Toluene:EtOAc). Try crystallization.
Racemization Base too strong / Temp too highUse DIPEA instead of TEA. Keep reaction at 0°C.
Broad Peaks RotamersRun NMR at elevated temperature (e.g., 50°C) to coalesce rotamers.

References

  • PubChem. N-(4-Nitrophenylsulfonyl)-l-phenylalanyl chloride (Compound).[1] National Library of Medicine. Available at: [Link]

  • Yoshida, A. et al. "Chiral Resolution of Amino Acids using N-Protected Phenylalanine Derivatives." Journal of Organic Chemistry (General reference for mechanism).
  • Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. (Context for the stability of the sulfonamide moiety). Tetrahedron Letters, 36(36), 6373-6374.

Sources

Application Notes & Protocols: N-(4-Nitrophenylsulfonyl)-L-phenylalanyl Chloride in Solution-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the application of N-(4-Nitrophenylsulfonyl)-L-phenylalanyl Chloride (Ns-Phe-Cl) in solution-phase peptide synthesis (SPPS), also known as liquid-phase peptide synthesis (LPPS). The 4-nitrophenylsulfonyl (nosyl or Ns) group serves as a robust, acid-stable Nα-protecting group, offering distinct advantages in synthetic strategy due to its unique deprotection conditions. The use of the acid chloride moiety for carboxyl activation facilitates highly efficient coupling with minimal risk of racemization. This document details the underlying chemical principles, provides step-by-step experimental protocols for dipeptide synthesis and subsequent nosyl group cleavage, and offers insights into the causality behind methodological choices, empowering researchers to effectively integrate this reagent into their synthetic workflows.

Part 1: Foundational Chemistry of the Nosyl Group in Peptide Synthesis

The strategic selection of protecting groups and coupling methods is paramount to the success of peptide synthesis. The Ns-Phe-Cl reagent combines the benefits of a highly stable sulfonamide protecting group with the reactivity of an acid chloride, creating a powerful tool for the synthesis of complex peptides in solution.

The Nosyl (Ns) Protecting Group: Properties and Advantages

The nosyl group is a sulfonamide-based protecting group for amines, valued for its exceptional stability and orthogonal cleavage chemistry.[1] Unlike the more common tert-butoxycarbonyl (Boc) or 9-fluorenylmethoxycarbonyl (Fmoc) groups, the nosyl group is stable under a wide range of conditions, particularly the strongly acidic conditions (e.g., trifluoroacetic acid) used to cleave Boc groups and many side-chain protecting groups.[2] This stability makes it an excellent choice for complex, multi-step syntheses where other protecting groups might be labile.

The primary advantages of the nosyl group in peptide synthesis include:

  • Orthogonality: The Ns group can be selectively removed in the presence of Boc, Fmoc, and benzyloxycarbonyl (Cbz) protecting groups, allowing for precise, multi-faceted synthetic strategies.[1]

  • Activation: The strong electron-withdrawing nature of the nitro group increases the acidity of the sulfonamide N-H proton, which can facilitate N-alkylation reactions if desired.[3]

  • Racemization Suppression: N-nosyl amino acid chlorides are stable and highly reactive. Crucially, they are unable to form the oxazolone intermediates that are a major pathway for racemization during the coupling of N-acyl amino acids.[4][5] This is a significant advantage over other activation methods, particularly when coupling sterically hindered residues.

Mechanism of Nosyl Group Deprotection

The cleavage of the nosyl group is a key feature of its utility. It is typically achieved under mild, basic conditions using a thiol nucleophile, such as thiophenol or mercaptoethanol. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.[1] The thiol, activated by a base to its more nucleophilic thiolate form, attacks the electron-deficient nitro-substituted aromatic ring to form a transient Meisenheimer complex.[1][6] Subsequent collapse of this intermediate cleaves the sulfur-nitrogen bond, liberating the free amine of the peptide and generating a thioether byproduct.[6]

Nosyl Deprotection Mechanism cluster_0 Step 1: Thiolate Formation cluster_1 Step 2: Nucleophilic Aromatic Substitution (SNAr) Thiol R'-SH (Thiol) Thiolate R'-S⁻ (Thiolate) Thiol->Thiolate + Base - HB⁺ Base Base Ns_Amine Nosyl-Protected Amine (Peptide-NH-Ns) Thiolate->Ns_Amine Nucleophilic Attack Meisenheimer Meisenheimer Complex Ns_Amine->Meisenheimer + R'-S⁻ Free_Amine Free Amine (Peptide-NH₂) Meisenheimer->Free_Amine Collapse & Rearrangement Byproduct Thioether Byproduct Meisenheimer->Byproduct

Caption: Mechanism of nosyl group deprotection by a thiolate nucleophile.

Part 2: Experimental Protocols for Dipeptide Synthesis

The following protocols provide a practical framework for the synthesis of a model dipeptide using Ns-Phe-Cl, followed by the deprotection of the nosyl group. These procedures are designed to be self-validating, with integrated checkpoints for reaction monitoring.

Protocol 1: Synthesis of Ns-Phe-Ala-OMe Dipeptide

This protocol describes the coupling of N-(4-Nitrophenylsulfonyl)-L-phenylalanyl Chloride (Ns-Phe-Cl) with L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl). The acid chloride provides a highly activated carboxyl group for efficient amide bond formation. A mild, non-nucleophilic base is used to neutralize the hydrochloride salt of the amino component and to scavenge the HCl generated during the reaction.

ReagentMW ( g/mol )Amount (mmol)EquivalentsMass/Volume
H-Ala-OMe·HCl139.561.01.0140 mg
Ns-Phe-Cl384.801.051.05404 mg
N-Methylmorpholine (NMM)101.152.22.2245 µL
Dichloromethane (DCM), anhydrous---10 mL
  • Preparation of Amino Component: To a flame-dried 50 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add H-Ala-OMe·HCl (140 mg, 1.0 mmol) and anhydrous DCM (5 mL).

  • Cooling and Basification: Cool the resulting suspension to 0 °C in an ice-water bath. Add N-Methylmorpholine (NMM) (245 µL, 2.2 mmol) dropwise with stirring. Stir the mixture at 0 °C for 15 minutes. Rationale: Cooling minimizes potential side reactions. One equivalent of NMM neutralizes the hydrochloride salt to liberate the free amine, while the second equivalent neutralizes the HCl generated from the acid chloride during the coupling reaction.

  • Coupling Reaction: In a separate dry vial, dissolve Ns-Phe-Cl (404 mg, 1.05 mmol) in anhydrous DCM (5 mL). Add this solution dropwise to the cold, stirring solution of the amino component over 10 minutes.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the starting amine (visualized with ninhydrin stain) indicates reaction completion.

  • Work-up: Once the reaction is complete, dilute the mixture with DCM (20 mL). Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (2 x 15 mL), saturated aqueous NaHCO₃ (2 x 15 mL), and brine (1 x 15 mL). Rationale: The acid wash removes excess NMM, while the bicarbonate wash removes any unreacted Ns-Phe-Cl (as the carboxylate) and neutralizes the solution.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate ethyl acetate/hexanes gradient to afford the pure dipeptide, Ns-Phe-Ala-OMe.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Dipeptide Synthesis Workflow start Start: Reagents prep_amine 1. Dissolve H-Ala-OMe·HCl in anhydrous DCM start->prep_amine prep_acid Dissolve Ns-Phe-Cl in anhydrous DCM start->prep_acid cool_base 2. Cool to 0°C Add N-Methylmorpholine prep_amine->cool_base couple 3. Add Ns-Phe-Cl Solution Dropwise Stir 2-4h, warm to RT cool_base->couple prep_acid->couple monitor 4. Monitor by TLC couple->monitor workup 5. Aqueous Work-up (HCl, NaHCO₃, Brine) monitor->workup Reaction Complete purify 6. Dry, Concentrate & Purify (Flash Chromatography) workup->purify end End: Pure Ns-Phe-Ala-OMe purify->end

Caption: Experimental workflow for the synthesis of Ns-Phe-Ala-OMe.

Protocol 2: Deprotection of the Ns-Phe-Ala-OMe Dipeptide

This protocol details the removal of the N-terminal nosyl group using thiophenol and potassium carbonate.

ReagentMW ( g/mol )Amount (mmol)EquivalentsMass/Volume
Ns-Phe-Ala-OMe451.490.51.0226 mg
Thiophenol110.182.55.0230 µL
Potassium Carbonate (K₂CO₃)138.211.53.0207 mg
Acetonitrile (MeCN)---10 mL
  • Reaction Setup: To a 25 mL round-bottom flask, add the Ns-protected dipeptide (226 mg, 0.5 mmol), potassium carbonate (207 mg, 1.5 mmol), and acetonitrile (10 mL).

  • Addition of Thiol: Add thiophenol (230 µL, 2.5 mmol) to the suspension. Rationale: Thiophenol is the nucleophile for the SNAr reaction. K₂CO₃ acts as the base to generate the active thiophenolate anion and maintain basic conditions for the reaction to proceed.[6]

  • Reaction and Monitoring: Stir the reaction mixture vigorously at room temperature for 3-6 hours. Monitor the disappearance of the starting material by TLC.

  • Work-up: Upon completion, filter the reaction mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate (25 mL) and wash with 1 M K₂CO₃ solution (3 x 15 mL) to remove the thioether byproduct and excess thiophenol. Wash with brine (1 x 15 mL), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The resulting crude product, H-Phe-Ala-OMe, can be further purified by chromatography if necessary.

Part 3: Troubleshooting and Best Practices

ProblemPotential Cause(s)Suggested Solution(s)
Coupling reaction is sluggish or incomplete. 1. Insufficiently dried reagents or solvent. 2. Ineffective base for neutralization. 3. Steric hindrance at the N-terminus.1. Ensure all glassware is flame-dried and solvents are anhydrous. 2. Use a stronger, non-nucleophilic base like collidine or DIPEA. 3. Increase reaction time and/or temperature slightly (e.g., to RT for 12h).
Low yield after nosyl deprotection. 1. Incomplete reaction. 2. Degradation of the peptide. 3. Loss of product during aqueous work-up.1. Increase equivalents of thiol and base; extend reaction time. 2. Ensure reaction is not overheated. Use a milder base like Cs₂CO₃.[7] 3. If the deprotected peptide has some water solubility, perform back-extraction of the aqueous layers.
Racemization is detected. Although rare with Ns-amino acid chlorides, it can be caused by an overly strong base or prolonged exposure to basic conditions before coupling.Ensure the amino component is not left in the presence of base for an extended period before the acid chloride is added. Use NMM or collidine instead of stronger bases like triethylamine.

Conclusion

N-(4-Nitrophenylsulfonyl)-L-phenylalanyl Chloride is a highly effective reagent for introducing a phenylalanine residue in solution-phase peptide synthesis. The nosyl protecting group provides excellent stability and orthogonality, while the acid chloride activation ensures rapid, efficient, and low-racemization coupling. The straightforward deprotection protocol under mild thiol-mediated conditions further enhances its utility. By understanding the underlying chemical principles and following robust experimental procedures, researchers can leverage Ns-Phe-Cl to build complex peptide frameworks with high fidelity and control.

References

  • Benchchem. Application Notes and Protocols: Selective Removal of the Nosyl Protecting Group Using Thiols. [Online] Available at: [1]

  • Organic Chemistry. Adding Nosyl Group Mechanism. YouTube, 2021. [Online] Available at: [8]

  • Cardullo, F., et al. Deprotection of o-Nitrobenzensulfonyl (Nosyl) Derivatives of Amines Mediated by a Solid-Supported Thiol. [Online] Available at: [7]

  • Chem-Station Int. Ed. Fukuyama Amine Synthesis. 2014. [Online] Available at: [6]

  • Various Authors. Deprotection of N-Nosyl-α-amino Acids by Using Solid-Supported Mercaptoacetic Acid. ResearchGate. [Online] Available at: [9]

  • Benchchem. The Nitrophenylsulfonyl (Nosyl) Group in Organic Synthesis: An In-depth Technical Guide. [Online] Available at: [3]

  • Google Patents. Peptide synthesis with sulfonyl protecting groups. [Online] Available at: [4]

  • Guidechem. What is the role of 4-Nitrobenzenesulfonyl chloride in organic synthesis protecting group reactions?. [Online] Available at: [2]

  • Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. 2024. [Online] Available at: [10]

  • Han, S.-Y., & Kim, Y.-A. Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447–2467, 2004.[5]

Sources

Application Note & Protocols: A Guide to the Chiral Resolution of Amino Acids Using N-(4-Nitrophenylsulfonyl)-L-phenylalanyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Enantiomeric Purity in the Life Sciences

In the realms of pharmaceutical development, biochemistry, and nutritional science, the stereochemistry of amino acids is of paramount importance. Amino acids, the fundamental building blocks of proteins, exist as enantiomers—non-superimposable mirror images designated as D and L forms. While L-amino acids are predominantly found in nature, D-amino acids play significant roles in various physiological and pathological processes.[1] The pharmacological and toxicological profiles of chiral molecules can differ significantly between enantiomers, necessitating the development of robust methods for their separation and quantification.[2]

This application note provides a comprehensive guide to the chiral resolution of racemic amino acids using N-(4-Nitrophenylsulfonyl)-L-phenylalanyl Chloride. This method falls under the category of pre-column derivatization, where the enantiomeric mixture is reacted with a chiral derivatizing agent to form diastereomers.[1][2] These diastereomers, having different physicochemical properties, can then be separated using standard chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).[2]

The Resolving Agent: N-(4-Nitrophenylsulfonyl)-L-phenylalanyl Chloride

N-(4-Nitrophenylsulfonyl)-L-phenylalanyl Chloride is a chiral derivatizing agent. The "nosyl" (4-nitrobenzenesulfonyl) group is a well-established protecting and activating group in organic synthesis.[3][4] In this application, the inherent chirality of the L-phenylalanyl moiety is leveraged to create diastereomeric derivatives of the target racemic amino acid.

The underlying principle of this resolution strategy is the conversion of a pair of enantiomers into a pair of diastereomers. The reaction of a racemic mixture of an amino acid (D- and L-forms) with the enantiomerically pure N-(4-Nitrophenylsulfonyl)-L-phenylalanyl Chloride results in the formation of two diastereomeric products: N-(4-Nitrophenylsulfonyl)-L-phenylalanyl-D-amino acid and N-(4-Nitrophenylsulfonyl)-L-phenylalanyl-L-amino acid. These diastereomers can then be separated based on their differential interactions with a stationary phase in a chromatographic system.

Mechanism of Chiral Recognition

The chiral recognition and subsequent separation of the diastereomers are governed by the differences in their three-dimensional structures. The distinct spatial arrangement of the various functional groups in the two diastereomers leads to different interactions with the stationary phase of the HPLC column, resulting in different retention times and enabling their separation.

G cluster_0 Derivatization cluster_1 Separation cluster_2 Deprotection & Recovery Racemic_AA Racemic Amino Acid (D- and L-forms) Diastereomers Diastereomeric Mixture (L-D and L-L) Racemic_AA->Diastereomers Reaction Resolving_Agent N-(4-Nitrophenylsulfonyl) -L-phenylalanyl Chloride Resolving_Agent->Diastereomers HPLC HPLC Separation (Achiral Stationary Phase) Diastereomers->HPLC Separated_Diastereomers Separated Diastereomers HPLC->Separated_Diastereomers Deprotection Hydrolysis Separated_Diastereomers->Deprotection Pure_Enantiomers Enantiomerically Pure Amino Acids (D and L) Deprotection->Pure_Enantiomers

Caption: Workflow for the chiral resolution of amino acids.

Experimental Protocols

Part 1: Derivatization of Racemic Amino Acids

This protocol details the formation of diastereomeric derivatives of a racemic amino acid with N-(4-Nitrophenylsulfonyl)-L-phenylalanyl Chloride.

Materials:

  • Racemic amino acid (e.g., DL-Alanine)

  • N-(4-Nitrophenylsulfonyl)-L-phenylalanyl Chloride

  • Sodium bicarbonate (NaHCO₃)

  • Acetone

  • Water (deionized)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • TLC developing solvent (e.g., ethyl acetate/hexane mixture)

Procedure:

  • Dissolution of Amino Acid: In a round-bottom flask, dissolve the racemic amino acid (1.0 equivalent) in a 1 M aqueous solution of sodium bicarbonate. The bicarbonate solution acts as a base to deprotonate the amino group of the amino acid, making it nucleophilic.

  • Preparation of Resolving Agent Solution: In a separate container, dissolve N-(4-Nitrophenylsulfonyl)-L-phenylalanyl Chloride (1.0 equivalent) in acetone.

  • Derivatization Reaction: Cool the amino acid solution to 0 °C in an ice bath. Slowly add the solution of the resolving agent dropwise to the amino acid solution with vigorous stirring.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC. The formation of the diastereomeric products can be visualized under UV light.

  • Work-up:

    • Once the reaction is complete, acidify the mixture to pH 2-3 with 1 M HCl.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude diastereomeric mixture.

Part 2: HPLC Separation of Diastereomers

This protocol outlines the separation of the synthesized diastereomers using reverse-phase HPLC.

Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • A standard achiral reverse-phase column (e.g., C18, 250 x 4.6 mm, 5 µm).

Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm (due to the nitroaromatic group)

  • Injection Volume: 10 µL

  • Gradient Elution: A linear gradient from 30% B to 70% B over 20 minutes is a good starting point. The gradient may need to be optimized for different amino acids to achieve baseline separation.

Procedure:

  • Sample Preparation: Dissolve a small amount of the crude diastereomeric mixture in the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter before injection.

  • Injection and Data Acquisition: Inject the sample onto the HPLC system and acquire the chromatogram. Two distinct peaks corresponding to the two diastereomers should be observed.

  • Peak Identification and Quantification: The elution order of the diastereomers (L-D vs. L-L) may vary depending on the specific amino acid and chromatographic conditions.[5] The enantiomeric excess (ee) can be calculated from the peak areas of the two diastereomers.

ParameterRecommended SettingRationale
Column C18 (250 x 4.6 mm, 5 µm)Provides good separation for a wide range of organic molecules.
Mobile Phase Acetonitrile/Water with TFACommon mobile phase for reverse-phase HPLC, TFA improves peak shape.
Detection UV at 254 nmThe nitrophenyl group has a strong UV absorbance at this wavelength.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.
Temperature AmbientA good starting point; temperature can be adjusted to optimize separation.
Part 3: Deprotection and Recovery of Enantiomerically Pure Amino Acids

This protocol describes the hydrolysis of the separated diastereomers to recover the enantiomerically pure amino acids.

Materials:

  • Separated diastereomer fraction from HPLC (or from preparative chromatography)

  • 6 M Hydrochloric acid (HCl)

  • Dowex 50W-X8 resin (or other suitable ion-exchange resin)

  • Ammonium hydroxide (NH₄OH) solution

Procedure:

  • Acid Hydrolysis: To the dried, separated diastereomer, add 6 M HCl and heat the mixture at 100-110 °C for 12-24 hours in a sealed tube. This step cleaves the amide bond, liberating the free amino acid.

  • Purification by Ion-Exchange Chromatography:

    • Dilute the cooled reaction mixture with water and apply it to a column packed with Dowex 50W-X8 resin (H⁺ form).

    • Wash the column with water to remove the N-(4-Nitrophenylsulfonyl)-L-phenylalanine byproduct.

    • Elute the desired amino acid from the column using a dilute ammonium hydroxide solution.

  • Isolation: Collect the fractions containing the amino acid (can be monitored by ninhydrin test or TLC) and evaporate the solvent under reduced pressure to obtain the enantiomerically pure amino acid.

Data Interpretation and Validation

The success of the chiral resolution is determined by the baseline separation of the two diastereomeric peaks in the HPLC chromatogram. The enantiomeric excess (% ee) can be calculated using the following formula:

% ee = [ (Area of major peak - Area of minor peak) / (Area of major peak + Area of minor peak) ] x 100

For validation, the recovered enantiomerically pure amino acid can be analyzed by a secondary method, such as comparing its optical rotation to the literature value or by re-derivatizing with a different chiral agent and analyzing by HPLC.

Troubleshooting

ProblemPossible CauseSuggested Solution
Incomplete Derivatization Insufficient resolving agent, non-optimal pH, or short reaction time.Use a slight excess of the resolving agent, ensure the pH is basic, and increase the reaction time.
Poor HPLC Resolution Inappropriate mobile phase composition or gradient.Optimize the mobile phase gradient, try a different organic modifier (e.g., methanol), or adjust the pH.
Broad or Tailing Peaks Column degradation, sample overload, or secondary interactions.Use a new column, inject a smaller sample volume, or add a competing amine to the mobile phase.
Low Recovery after Hydrolysis Incomplete hydrolysis or loss during ion-exchange chromatography.Increase hydrolysis time or temperature, and carefully monitor the elution during ion-exchange chromatography.

Conclusion

The use of N-(4-Nitrophenylsulfonyl)-L-phenylalanyl Chloride as a chiral resolving agent provides a robust and reliable method for the separation of racemic amino acids. The formation of diastereomers allows for their separation on standard achiral HPLC columns, making this technique accessible to most analytical laboratories. The protocols outlined in this application note provide a solid foundation for researchers, scientists, and drug development professionals to implement this method for achieving enantiomerically pure amino acids, which are critical for a wide range of scientific and industrial applications.

References

  • Benchchem. (n.d.). Application Notes and Protocols for HPLC Separation of Amino Acid Enantiomers.
  • Sigma-Aldrich. (n.d.). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers.
  • Hughes, D. L. (2021). Enhanced Stereochemical Analysis of β-Diastereomeric Amino Acids with Variants of Marfey's Reagent. ACS Omega, 6(44), 29587–29595. [Link]

  • Phenomenex. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases.
  • Lee, W. (1995). HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents. Journal of Chromatographic Science, 33(5), 241–245. [Link]

  • Mehta, A. K., & Singh, B. (2020). Amino Acid Chirality: Stereospecific Conversion and Physiological Implications. ACS Omega, 5(49), 31411–31420. [Link]

  • Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(3), 195-204. [Link]

  • Google Patents. (n.d.). Resolution of racemic amino acids.
  • Shibata, M., et al. (2007). Racemization, Optical Resolution and Crystallization-Induced Asymmetric Transformation of Amino Acids and Pharmaceutical Intermediates. Journal of Synthetic Organic Chemistry, Japan, 65(10), 983-993. [Link]

  • ACS Publications. (2022). Enantioselective Separation of Amino Acids Using Chiral Polystyrene Microspheres Synthesized by a Post-Polymer Modification Approach. Retrieved from [Link]

  • PubMed. (1998). [Determination of chiral purity of synthetic amino acids by high performance liquid chromatography]. Retrieved from [Link]

  • PMC. (2023). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-nitrobenzyl sulfonyl chloride. Retrieved from [Link]

  • Google Patents. (n.d.). Method for synthesizing p-nitrobenzenesulfonyl chloride.
  • Benchchem. (n.d.). The Nitrophenylsulfonyl (Nosyl) Group in Organic Synthesis: An In-depth Technical Guide.
  • Springer. (1988). Identification of N-terminal amino acids by high-performance liquid chromatography. Retrieved from [Link]

  • PubMed. (1986). Amino acid analysis by HPLC: optimized conditions for chromatography of phenylthiocarbamyl derivatives. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Common problems with N-(4-Nitrophenylsulfonyl)-L-phenylalanyl Chloride reactions

Author: BenchChem Technical Support Team. Date: February 2026

Product Category: Activated Amino Acid Derivatives / Peptide Coupling Reagents Primary Application: Synthesis of sulfonamide-protected peptides, protease inhibitors, and chiral building blocks.

Core Technical Overview

N-(4-Nitrophenylsulfonyl)-L-phenylalanyl Chloride (N-Nosyl-L-Phe-Cl) is a highly reactive acid chloride derivative of L-phenylalanine, where the amine is protected by the 4-nitrobenzenesulfonyl (Nosyl) group.

Unlike standard carbamate-protected amino acids (Boc, Fmoc), the Nosyl group imparts unique electronic properties. The strong electron-withdrawing nature of the sulfonyl moiety activates the amino acid for specific transformations but also introduces distinct stability challenges that differ from standard peptide chemistry.

Key Chemical Characteristics
  • Reactivity: High electrophilicity at the carbonyl carbon; reacts rapidly with nucleophiles (amines, alcohols).

  • Moisture Sensitivity: Extremely prone to hydrolysis, reverting to the parent sulfonic acid derivative.

  • Acidity: The sulfonamide N-H and the

    
    -proton are significantly more acidic than in amides, influencing base selection.
    

Troubleshooting Guide (Q&A)

Q1: I observe a white precipitate immediately upon adding the reagent to my reaction mixture. What is happening?

Diagnosis: Hydrolysis or Sulfonamide Ionization .

Root Cause 1 (Most Common): Hydrolysis The acid chloride moiety is extremely moisture-sensitive. If your solvent (DCM, THF) or reagents contain trace water, the chloride hydrolyzes rapidly to form N-(4-Nitrophenylsulfonyl)-L-phenylalanine (the free acid) and HCl. The free acid is often less soluble in organic solvents like dichloromethane (DCM), causing it to precipitate as a white solid.

Root Cause 2: Sulfonamide Deprotonation If you are using a strong base (e.g., Triethylamine) in non-polar solvents, the base may deprotonate the acidic sulfonamide nitrogen (pKa ~11), forming a salt that can precipitate or form a gummy residue.

Corrective Action:

  • Solvent Rigor: Ensure all solvents are anhydrous (water content <50 ppm). Store the reagent under inert atmosphere (Argon/Nitrogen).

  • Base Addition: Add the base slowly to the solution of the nucleophile (amine/alcohol) before adding the acid chloride. This ensures the base neutralizes the HCl generated during coupling rather than reacting with the reagent prematurely.

Q2: My product shows significant loss of enantiomeric purity (Racemization). Why?

Diagnosis: Base-Catalyzed Enolization .

Mechanism: Unlike N-acyl amino acids (which racemize via oxazolone formation), N-sulfonyl amino acids cannot form oxazolones due to the geometry of the sulfonyl group. However, the strong electron-withdrawing effect of the


 group increases the acidity of the 

-proton.
  • In the presence of excess or strong tertiary amine bases (like TEA or DIEA), the

    
    -proton can be abstracted, leading to a planar enolate intermediate that reprotonates indiscriminately, causing racemization.
    

Corrective Action:

  • Switch Bases: Use weaker bases or sterically hindered bases that are poor at proton abstraction but good at scavenging HCl.

    • Preferred: 2,4,6-Collidine or N-Methylmorpholine (NMM).

    • Alternative: Sodium bicarbonate (Schotten-Baumann conditions) in a biphasic system (DCM/Water) can sometimes prevent racemization because the base remains in the aqueous phase, minimizing contact with the activated species.

  • Temperature Control: Conduct the coupling reaction at 0°C to -10°C . Never heat the reaction during the addition phase.

Q3: The reaction yields are low, and TLC shows a spot corresponding to the starting amine. Is the chloride unreactive?

Diagnosis: Competing Side Reactions or Reagent Decomposition .

Technical Insight: The Nosyl group makes the sulfonamide nitrogen acidic.[1] If you use a limiting amount of base, the HCl generated during the reaction can protonate your nucleophilic amine, rendering it unreactive. Conversely, if you use too much base, you risk racemization (see Q2).

Corrective Action:

  • Stoichiometry: Use at least 1.1 equivalents of the acid chloride and 2.0–2.2 equivalents of base (one to neutralize the HCl, one to keep the amine nucleophilic).

  • Quality Check: Verify the integrity of the chloride reagent. Dissolve a small amount in dry methanol. If it dissolves clearly and forms the methyl ester (check via TLC/NMR), it is active. If it leaves a white solid (the acid), it has hydrolyzed.

Visualizing the Reaction Pathways

The following diagram illustrates the competing pathways: the desired coupling versus the failure modes (Hydrolysis and Racemization).

ReactionPathways Reagent N-Nosyl-L-Phe-Cl (Active Reagent) Product Desired Product (Sulfonamide/Ester) Reagent->Product Coupling (Fast, 0°C) Hydrolysis Hydrolysis Product (N-Nosyl-L-Phe-OH) Reagent->Hydrolysis + H2O (Moisture) Enolate Planar Enolate (Intermediate) Reagent->Enolate Strong Base (alpha-deprotonation) Nucleophile Nucleophile (R-NH2 / R-OH) Nucleophile->Product Base Base (TEA, Collidine) Base->Product Scavenges HCl Racemate Racemized Product (DL-Mixture) Enolate->Racemate Reprotonation

Caption: Reaction pathways for N-Nosyl-L-Phe-Cl. Green paths indicate the desired coupling; red paths indicate failure modes driven by moisture (hydrolysis) or strong bases (racemization).

Strategic Base Selection

The choice of base is the single most critical factor in preventing racemization with N-sulfonyl amino acid chlorides.

Base TypeExamplesRisk LevelRecommendation
Weak / Hindered 2,4,6-Collidine , N-Methylmorpholine (NMM) Low Highly Recommended. Sufficient to neutralize HCl but poor at abstracting the

-proton.
Inorganic (Biphasic) NaHCO₃, Na₂CO₃Low Recommended for Schotten-Baumann protocols. Minimizes base contact with the activated species.
Strong Tertiary Triethylamine (TEA), DIPEAHigh Avoid if possible. If necessary, use strictly stoichiometric amounts at -10°C.
Nucleophilic Pyridine, DMAPMedium Pyridine is acceptable as a solvent/base. Avoid DMAP as it increases racemization risk via highly activated intermediates.

Standard Operating Procedure (SOP)

Protocol: Coupling N-Nosyl-L-Phe-Cl with a Primary Amine

Materials:

  • N-(4-Nitrophenylsulfonyl)-L-phenylalanyl Chloride (1.1 equiv)

  • Primary Amine (1.0 equiv)

  • 2,4,6-Collidine (1.2 equiv) [Preferred over TEA]

  • Anhydrous Dichloromethane (DCM)

  • Inert Atmosphere (Nitrogen/Argon)

Step-by-Step:

  • Preparation: Flame-dry a round-bottom flask and cool under nitrogen. Add the Primary Amine (1.0 equiv) and 2,4,6-Collidine (1.2 equiv).

  • Solvation: Dissolve in anhydrous DCM (concentration ~0.1 M). Cool the mixture to 0°C in an ice bath.

  • Addition: Dissolve N-Nosyl-L-Phe-Cl (1.1 equiv) in a minimal amount of anhydrous DCM. Add this solution dropwise to the amine mixture over 10–15 minutes.

    • Why? Slow addition prevents localized high concentrations of the acid chloride, reducing side reactions.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature. Monitor by TLC (Nosyl group is UV active).

  • Workup: Dilute with DCM. Wash sequentially with:

    • 1M HCl (to remove excess base/amine).

    • Saturated NaHCO₃ (to remove any hydrolyzed acid byproduct).

    • Brine.

  • Isolation: Dry over Na₂SO₄, filter, and concentrate.

References

  • Kan, T., & Fukuyama, T. (2004).[1] Ns strategies: a highly versatile synthetic method for amines. Chemical Communications, (4), 353-359.

  • Carpino, L. A., et al. (1990). The 4-nitrobenzenesulfonyl (Nosyl) group for the protection of amino functions. Journal of Organic Chemistry, 55(8), 2552.

  • BenchChem Technical Support. (2025). The Nitrophenylsulfonyl (Nosyl) Group in Organic Synthesis: An In-depth Technical Guide.

  • GuideChem. (2024). N-(p-Tosyl)-L-phenylalaninyl chloride Properties and Uses.

Sources

Technical Support Center: Removal of Excess N-(4-Nitrophenylsulfonyl)-L-phenylalanyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Post-Reaction Cleanup & Reagent Removal Reagent: N-(4-Nitrophenylsulfonyl)-L-phenylalanyl Chloride (N-Nosyl-L-Phe-Cl) Document ID: TSC-2026-NOS-05 Last Updated: February 13, 2026

Executive Summary

N-(4-Nitrophenylsulfonyl)-L-phenylalanyl Chloride (N-Nosyl-L-Phe-Cl) is a highly reactive electrophile commonly used to introduce the phenylalanine motif with a Nosyl protecting group. In synthesis, this reagent is often used in excess (1.2 – 2.0 equivalents) to drive amide coupling or esterification to completion.

However, residual acid chloride is problematic due to its reactivity and the potential for the hydrolyzed byproduct (N-Nosyl-L-phenylalanine) to co-elute with products. This guide outlines two validated workflows for removing this excess reagent: Biphasic Acid-Base Extraction (Standard) and Polymer-Supported Scavenging (Advanced/High-Throughput).

Module 1: Chemical Quenching & Extraction (The Standard Workflow)

Best For: Large-scale batch reactions (>100 mg) where the product is stable to mild aqueous base.

The Mechanism

The strategy relies on the high reactivity of the acid chloride toward water. By quenching the reaction with a mild aqueous base, the lipophilic acid chloride is converted into its corresponding carboxylic acid salt (N-Nosyl-L-phenylalanine carboxylate), which partitions into the aqueous phase.

Critical Solubility Data
SpeciesStateOrganic Solubility (DCM/EtOAc)Aqueous Solubility (Sat. NaHCO₃)
Reagent: N-Nosyl-L-Phe-ClElectrophileHigh Decomposes (Hydrolysis)
Byproduct: N-Nosyl-L-Phe-OHAcid (pKa ~3.8)HighLow (as free acid)
Byproduct Salt: N-Nosyl-L-Phe-O⁻ Na⁺SaltLowHigh
Target Product: (e.g., Amide)NeutralHigh Low
Step-by-Step Protocol
  • Quench: Upon reaction completion, cool the mixture to 0°C. Add Saturated Sodium Bicarbonate (NaHCO₃) solution dropwise.

    • Why: The acid chloride hydrolyzes to the carboxylic acid. The bicarbonate neutralizes the generated HCl and deprotonates the carboxylic acid (pKa ~3.8) to form the water-soluble sodium salt.

    • Caution:Do not use NaOH or KOH. The Nosyl group is electron-withdrawing, making the sulfonamide N-H proton (if present in your product) relatively acidic (pKa ~9-10). Strong bases can deprotonate your product, causing it to wash away into the aqueous layer. NaHCO₃ (pH ~8.5) is safe.

  • Agitation: Stir vigorously for 15–30 minutes.

    • Why: Acid chlorides can be "greasy" and hide in the organic layer. Vigorous stirring ensures the water contacts the reagent for hydrolysis.

  • Phase Separation: Transfer to a separatory funnel. Extract with Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

    • Layer Check: The byproduct (Nosyl-Phe-OH) is now in the Aqueous (Top) layer (if using DCM, aqueous is Top; if EtOAc, aqueous is Bottom).

  • Verification: Spot the organic layer on TLC.[1] If the starting material spot (N-Nosyl-L-Phe-Cl) persists, it may have hydrolyzed to the acid (N-Nosyl-L-Phe-OH) which can streak on silica.

    • Tip: If the acid byproduct remains in the organic layer, perform a second wash with 0.5 M Na₂CO₃ (pH ~11). This is riskier for product yield but ensures removal of stubborn acid.

Module 2: Solid-Phase Scavenging (The "Clean" Workflow)

Best For: Parallel synthesis, small scales (<100 mg), or acid-sensitive products.

The Mechanism

Instead of washing with water, a polymer-supported amine (scavenger resin) is added to the reaction. The amine reacts covalently with the excess acid chloride. The resin is then removed by filtration, taking the excess reagent with it.

Recommended Scavenger
  • Resin: Tris(2-aminoethyl)amine polystyrene (PS-Trisamine) or Aminomethyl polystyrene.

  • Loading: Typically 3.0 – 4.0 mmol/g.

Step-by-Step Protocol
  • Calculate Loading: Determine the theoretical amount of excess acid chloride remaining (e.g., 0.5 mmol).

  • Add Scavenger: Add 2.0 – 3.0 equivalents of the amine resin relative to the excess acid chloride.

    • Example: If you have 0.1 mmol excess reagent, add resin corresponding to 0.3 mmol capacity.

  • Incubation: Agitate (do not stir with a magnetic bar, as it grinds the beads) for 1–2 hours at room temperature.

  • Filtration: Filter the mixture through a fritted syringe or Buchner funnel.

  • Rinse: Wash the resin beads with DCM to recover any product trapped in the polymer matrix.

  • Result: The filtrate contains your product; the excess Nosyl reagent is covalently bound to the waste beads.

Visualizing the Workflow

The following diagram illustrates the decision logic and chemical pathways for both methods.

RemovalWorkflow Start Reaction Complete (Contains Excess N-Nosyl-L-Phe-Cl) Decision Choose Workup Method Start->Decision Method1 Method 1: Biphasic Extraction (Standard) Decision->Method1 Batch / Large Scale Method2 Method 2: Scavenger Resin (High Throughput) Decision->Method2 Parallel / Small Scale Quench Add Sat. NaHCO3 (Hydrolysis) Method1->Quench SepFunnel Phase Separation Quench->SepFunnel AqLayer Aqueous Layer (Contains Nosyl-Phe-COO- Na+) SepFunnel->AqLayer Byproduct OrgLayer Organic Layer (Contains Product) SepFunnel->OrgLayer Product AddResin Add Tris(2-aminoethyl)amine PS (Covalent Capture) Method2->AddResin Filter Filtration (Remove Beads) AddResin->Filter WasteBeads Solid Waste (Contains Nosyl-Phe-NH-Resin) Filter->WasteBeads Reagent Filtrate Clean Filtrate (Contains Product) Filter->Filtrate Product

Figure 1: Decision tree and chemical pathways for removing excess N-Nosyl-L-Phe-Cl.

Module 3: Troubleshooting & FAQs

Q1: The aqueous layer is forming a stubborn emulsion. What's happening?

A: Sulfonamides and their precursors (especially those with phenyl groups) are notoriously "soapy" in basic conditions.

  • Fix: Add Brine (Saturated NaCl) to the aqueous layer. This increases the ionic strength and forces the organic phase to separate.

  • Alternative: Filter the emulsion through a pad of Celite. The solid particulates causing the emulsion will be removed.

Q2: My product is co-eluting with the hydrolyzed byproduct on TLC.

A: This is common because both are polar.

  • Fix: Add 1% Acetic Acid to your TLC eluent. This protonates the byproduct (N-Nosyl-L-Phe-OH), making it run faster (less polar) or streak differently than your product.

  • Preventative: Ensure your extraction pH is >8. If the pH drops below ~4, the byproduct becomes the free acid and will extract back into the organic layer. Keep the aqueous wash basic!

Q3: Can I use strong base (NaOH) to ensure complete removal?

A: Proceed with Caution. The Nosyl group is electron-withdrawing. If your product is a sulfonamide (e.g., N-Nosyl-L-Phe-NH-R), the N-H proton is relatively acidic (pKa ~9–10). Strong base (pH > 12) will deprotonate your product, making it water-soluble and causing significant yield loss. Stick to NaHCO₃ (pH ~8.5) or Na₂CO₃ (pH ~11) .

Q4: The reagent seems to have decomposed before I even added it.

A: N-Nosyl-L-Phe-Cl is moisture sensitive.

  • Check: Is the solid white/off-white (good) or yellow/gummy (bad)? The yellow color often indicates hydrolysis to the acid or formation of the sulfonic acid.

  • Test: Take a small amount, dissolve in dry DCM, add an amine (e.g., benzylamine). Check TLC after 5 mins. If no amide forms, the chloride is dead.

References

  • Preparation of Sulfonamides from N-Silylamines. National Institutes of Health (NIH). Describes general reactivity of sulfonyl chlorides and purification strategies for sulfonamides.

  • Recycling and Reuse of a Polymer-Supported Scavenger for Amine Sequestration. ResearchGate. Details the use of polymer-supported amines for removing electrophiles like acid chlorides.[2][3][4]

  • Rapid Purification by Polymer Supported Quench. Google Patents (WO1997042230A1). Foundational text on using polymer-supported reagents to remove excess reactants in organic synthesis.[4][5]

  • 4-Sulfo-L-phenylalanine Properties. CymitQuimica. Provides solubility and chemical property data for sulfonated phenylalanine derivatives relevant to workup conditions.

  • Deprotection of the N-Nosyl Group. ResearchGate. Discusses the stability and chemical handling of the Nosyl protecting group, critical for avoiding unwanted side reactions during workup.

Sources

Preventing racemization during nosyl-amino acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

<_ Technical Support Center: Preventing Racemization During Nosyl-Amino Acid Synthesis

Welcome to the Technical Support Center for nosyl-amino acid synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for a critical aspect of this chemical transformation: the prevention of racemization. Maintaining the stereochemical integrity of amino acids is paramount in peptide synthesis and drug development, as even minor epimerization can lead to significant loss of biological activity.[1]

This resource offers a combination of frequently asked questions (FAQs) for quick reference and detailed troubleshooting guides for more complex issues. We will delve into the mechanisms of racemization, the influence of reaction parameters, and provide field-proven protocols to ensure the synthesis of optically pure N-nosyl-amino acids.

Frequently Asked Questions (FAQs)

Q1: What is a nosyl group and why is it used in amino acid synthesis?

A1: The nosyl (Ns) group, or 2-nitrobenzenesulfonyl group, is a protecting group for amines.[2][3] It is frequently used in organic synthesis, including the protection of the amino group of amino acids. The nosyl group is valued for its stability under a variety of reaction conditions and its facile cleavage under mild conditions, often using a thiol and a base.[2][4] The strong electron-withdrawing nature of the nitro group on the aromatic ring makes the proton on the sulfonamide nitrogen acidic, which facilitates N-alkylation reactions, such as in the Fukuyama amine synthesis.[2][4][5]

Q2: What is racemization in the context of amino acid synthesis?

A2: Racemization is the process by which an enantiomerically pure substance is converted into a mixture of equal parts of both enantiomers (a racemate), resulting in the loss of optical activity. In the context of amino acid synthesis, this refers to the conversion of a pure L- or D-amino acid into a mixture of both L- and D-isomers. This occurs through the removal and subsequent re-addition of the proton at the alpha-carbon (α-carbon), which is the stereocenter of the amino acid.[6][7]

Q3: Why is it critical to prevent racemization during nosyl-amino acid synthesis?

A3: The biological activity of peptides and many pharmaceutical compounds is highly dependent on their specific three-dimensional structure, which is dictated by the chirality of the constituent amino acids.[1] The presence of the undesired enantiomer can lead to a significant reduction in efficacy, altered pharmacological properties, or even toxic side effects. Therefore, maintaining the stereochemical purity of the amino acid building blocks is of utmost importance.

Q4: Which amino acids are more susceptible to racemization?

A4: While all chiral amino acids can undergo racemization, some are more prone to it under certain conditions. Amino acids with electron-withdrawing groups on their side chains can increase the acidity of the α-proton, making them more susceptible to racemization. Histidine and cysteine are particularly known to be prone to racemization during peptide synthesis.[1][8]

Troubleshooting Guide: Minimizing Racemization

This section addresses common issues encountered during nosyl-amino acid synthesis that can lead to racemization and provides actionable solutions.

Issue 1: Significant Racemization Detected After Nosylation

Probable Cause: The primary driver of racemization during the derivatization of amino acids is the formation of a planar intermediate upon deprotonation of the α-carbon.[6][7] Several factors in the reaction conditions can exacerbate this issue.

Solutions:

  • Choice of Base: The strength and steric hindrance of the base used are critical. Strong, non-sterically hindered bases can readily deprotonate the α-carbon, leading to racemization.[9]

    • Recommendation: Opt for weaker, sterically hindered bases. 2,4,6-collidine (TMP) is often a better choice than triethylamine (TEA) or diisopropylethylamine (DIEA) as it has been shown to produce less racemized product.[9] The pKa values and steric bulk of common bases are key considerations.

BasepKaSteric HindranceTendency for Racemization
Triethylamine (TEA)~10.75LowHigh
Diisopropylethylamine (DIEA)~10.1ModerateModerate
N-methylmorpholine (NMM)~7.38ModerateLow
2,4,6-Collidine (TMP)~7.43HighVery Low[9]
  • Reaction Temperature: Higher temperatures accelerate the rate of proton abstraction and increase the likelihood of racemization.[10][11]

    • Recommendation: Perform the nosylation reaction at a lower temperature. Starting the reaction at 0 °C and allowing it to slowly warm to room temperature is a common practice to minimize epimerization.[2][3] For particularly sensitive amino acids, maintaining the reaction at 0 °C or even lower may be necessary.

  • Reaction Time: Prolonged exposure to basic conditions can increase the extent of racemization.

    • Recommendation: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] Quench the reaction as soon as the starting material is consumed to avoid unnecessary exposure to racemization-promoting conditions.

Issue 2: Racemization During Workup and Purification

Probable Cause: The nosylated amino acid may still be susceptible to racemization if exposed to strongly acidic or basic conditions during the workup and purification steps.

Solutions:

  • Aqueous Workup: When performing an aqueous workup, use mild acids and bases for washing.

    • Recommendation: Use dilute solutions of acids like 1 M HCl and bases like saturated sodium bicarbonate (NaHCO₃) for washing the organic layer.[3] Avoid prolonged contact with these aqueous layers.

  • Chromatography: The choice of chromatographic conditions can also play a role.

    • Recommendation: Use neutral or slightly acidic solvent systems for column chromatography. A typical mobile phase would be a mixture of hexane and ethyl acetate. Avoid using basic additives like triethylamine in the mobile phase unless absolutely necessary.

Experimental Protocol: Synthesis of N-Nosyl-L-Phenylalanine with Minimal Racemization

This protocol provides a step-by-step method for the synthesis of N-nosyl-L-phenylalanine, incorporating best practices to minimize racemization.

Materials:

  • L-Phenylalanine

  • 2-Nitrobenzenesulfonyl chloride (Nosyl chloride, Ns-Cl)[2]

  • 2,4,6-Collidine

  • Dioxane (anhydrous)

  • 1 M Sodium Hydroxide (NaOH)

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve L-phenylalanine (1.0 eq) in a mixture of dioxane and 1 M NaOH (2.2 eq) in a round-bottom flask.[12]

  • Cooling: Cool the solution to 0 °C in an ice bath with gentle stirring.

  • Addition of Nosyl Chloride: In a separate flask, dissolve 2-nitrobenzenesulfonyl chloride (1.1 eq) in a minimal amount of dioxane. Add this solution dropwise to the cooled amino acid solution over 15-20 minutes, ensuring the temperature remains below 5 °C.[2]

  • Base Addition: Concurrently with the nosyl chloride addition, add 1 M NaOH solution dropwise to maintain a pH of approximately 9-10.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours and then warm to room temperature. Monitor the reaction progress by TLC until the starting amino acid is no longer detectable.

  • Workup:

    • Once the reaction is complete, acidify the mixture to pH 2-3 with 1 M HCl.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic extracts and wash sequentially with water and then brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude N-nosyl-L-phenylalanine.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

  • Chiral Analysis: To confirm the enantiomeric purity of the final product, perform chiral HPLC analysis.[13][14][15]

Visualizing the Workflow and Racemization Risk

The following diagram illustrates the key stages of nosyl-amino acid synthesis and highlights the critical points where racemization can occur.

Nosyl_Amino_Acid_Synthesis cluster_synthesis Synthesis Workflow cluster_racemization Racemization Risk Points start Start: L-Amino Acid dissolution Dissolution (Dioxane/aq. Base) start->dissolution nosylation Nosylation (Ns-Cl, Base, 0°C -> RT) dissolution->nosylation rac_dissolution High Base Concentration dissolution->rac_dissolution workup Aqueous Workup (Acidification & Extraction) nosylation->workup rac_nosylation Strong Base / High Temp / Long Reaction Time nosylation->rac_nosylation purification Purification (Column Chromatography) workup->purification rac_workup Strong Acid/Base Wash workup->rac_workup product N-Nosyl-L-Amino Acid purification->product analysis Chiral HPLC Analysis product->analysis final_product Optically Pure Product analysis->final_product

Caption: Workflow for nosyl-amino acid synthesis with key racemization risk points.

References

  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (n.d.). Ontores. Retrieved February 13, 2026, from [Link]

  • Derivatize, Racemize, and Analyze-an Easy and Simple Procedure for Chiral Amino Acid Standard Preparation for Enantioselective Metabolomics. (2019). PubMed. Retrieved February 13, 2026, from [Link]

  • Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data. (2023). Creation.com. Retrieved February 13, 2026, from [Link]

  • Utilization of Fukuyama's sulfonamide protecting group for the synthesis of N-substituted α-amino acids and derivatives. (2000). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Asymmetry in catalysis: 'unidirectional' amino acid racemases. (2021). Portland Press. Retrieved February 13, 2026, from [Link]

  • Lecture 16 Protecting groups and racemization of Amino Acids. (2021). YouTube. Retrieved February 13, 2026, from [Link]

  • Chemically fuelled deracemization of amino acids. (n.d.). University of Groningen. Retrieved February 13, 2026, from [Link]

  • Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. (2008). PubMed. Retrieved February 13, 2026, from [Link]

  • Understanding N-Tosyl-L-phenylalanine in Peptide Synthesis. (2026). Angene. Retrieved February 13, 2026, from [Link]

  • Racemization of amino acids under natural conditions: part 1—a challenge to abiogenesis. (2023). Creation.com. Retrieved February 13, 2026, from [Link]

  • Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. (2023). MDPI. Retrieved February 13, 2026, from [Link]

  • Racemization of amino acids under natural conditions: part 4—racemization always exceeds the rate of peptide elongation in aqueous solution. (2024). Creation.com. Retrieved February 13, 2026, from [Link]

  • The Impact of Processing on Amino Acid Racemization and Protein Quality in Processed Animal Proteins of Poultry Origin. (2016). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Mechanism of racemization of amino acids by aspartate aminotransferase. (1992). PubMed. Retrieved February 13, 2026, from [Link]

  • Understanding ring-closing and racemization to prepare α-amino acid NCA and NTA monomers: a DFT study. (2021). RSC Publishing. Retrieved February 13, 2026, from [Link]

  • Peptide synthesis with sulfonyl protecting groups. (1999). Google Patents.
  • (PDF) Racemization of amino acids under natural conditions: part 2-kinetic and thermodynamic data. (2023). ResearchGate. Retrieved February 13, 2026, from [Link]

  • The Dansyl Method for Identifying N-Terminal Amino Acids. (n.d.). Springer Nature Experiments. Retrieved February 13, 2026, from [Link]

  • Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. (2002). PubMed. Retrieved February 13, 2026, from [Link]

  • Fukuyama amine synthesis. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization. (2007). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns. (2019). Agilent. Retrieved February 13, 2026, from [Link]

  • Racemization in amino acids? (2017). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Process for the racemization of α-amino acids. (2016). Google Patents.
  • Fukuyama Amine Synthesis. (2014). Chem-Station Int. Ed. Retrieved February 13, 2026, from [Link]

  • Chiral Amino Acid and Peptide Separations – the Next Generation. (n.d.). Chromatography Today. Retrieved February 13, 2026, from [Link]

  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2023). PMC. Retrieved February 13, 2026, from [Link]

  • Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase. (2023). Frontiers. Retrieved February 13, 2026, from [Link]

  • Total Synthesis of Manzamine A by Fukuyama. (2010). Organic Chemistry Portal. Retrieved February 13, 2026, from [Link]

  • Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process. (2015). PMC. Retrieved February 13, 2026, from [Link]

  • The Fukuyama Synthesis of Gelsemoxonine. (2012). Organic Chemistry Portal. Retrieved February 13, 2026, from [Link]

  • Method of preparing phenylalanine. (1975). Google Patents.

Sources

Technical Support Center: Nosyl-Protected Peptide Strategies

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Senior Application Specialist Subject: Purification and Deprotection of 2-Nitrobenzenesulfonyl (Nosyl) Peptides

Introduction: The Nosyl Challenge

Welcome to the technical support hub for Nosyl chemistry. You are likely here because you are utilizing the Fukuyama amine synthesis to perform site-specific N-alkylation or to prevent side reactions during complex peptide assembly.

While the Nosyl (2-nitrobenzenesulfonyl) group is a powerful orthogonal protector—stable to acid (TFA) and base (piperidine)—its removal and subsequent purification present unique solvatochromic and hydrodynamic challenges. This guide treats your experiment as a system, identifying failure points in deprotection efficiency, solubility, and chromatographic resolution.

Module 1: Pre-Purification Diagnostics (The Triage)

Before injecting your sample onto a preparative column, you must validate the chemical state of your peptide. Nosyl groups are highly hydrophobic and chromogenic; their presence alters the physical behavior of your peptide significantly.

Diagnostic Check: Is it actually deprotected?

Failure to fully remove the Nosyl group is the #1 cause of purification failure.

Diagnostic MarkerObservationTechnical Insight
Visual Inspection Yellow Tint The nitro group in Nosyl compounds imparts a yellow color. A persistent yellow hue in your crude pool often indicates incomplete deprotection or trapped nitro-byproducts.
Mass Spectrometry +185 Da / +183 Da o-Nosyl: +185 Da shift. p-Nosyl: +183 Da shift. If you see these deltas relative to your target mass, deprotection failed.
HPLC Retention Late Elution Nosyl-protected peptides are significantly more hydrophobic than the free amine. They will elute much later on a C18 column.

Module 2: Deprotection Troubleshooting

If your diagnostics show the Nosyl group is still attached, purification is futile. You must resolve the chemistry first. The deprotection relies on Nucleophilic Aromatic Substitution (


) via a Meisenheimer complex.[1]
Workflow: The Fukuyama Deprotection Logic

NosylDeprotection Start Nosyl-Peptide on Resin/Solution Reagent Add Thiol + Base (Thiophenol/DBU or 2-ME/DBU) Start->Reagent Complex Meisenheimer Complex (Intermediate) Reagent->Complex Nucleophilic Attack Check Check LC-MS (t=30 min) Complex->Check Elimination of SO2 Success Target Peptide (Free Amine) + SO2 + Nitro-Thioether Check->Success Mass Correct Fail Incomplete Deprotection Check->Fail Mass +185 Da Action1 Increase T to 50°C (Steric Hindrance) Fail->Action1 Peak Broad? Action2 Switch Thiol (Thiophenol is stronger nucleophile) Fail->Action2 No Reaction? Action1->Reagent Action2->Reagent

Figure 1: Logical flow for monitoring and troubleshooting the Fukuyama deprotection mechanism.

Q: The standard protocol isn't working. What now?

A: The standard cocktail (Mercaptoethanol/DBU) is sometimes too weak for sterically hindered secondary amines.

  • The Fix: Switch to Thiophenol (PhSH) and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). Thiophenol is a superior soft nucleophile.

  • The "Green" Alternative: If the odor of thiophenol is prohibitive, use 1-Dodecanethiol . It is less odorous but highly effective when paired with DBU in DMF [1].

Q: My peptide precipitated during deprotection.

A: This is common. The removal of the hydrophobic Nosyl group exposes the polar backbone, potentially causing aggregation.

  • The Fix: Add 6M Guanidine HCl or Urea to the deprotection mixture (if in solution) or use NMP (N-methyl-2-pyrrolidone) instead of DMF as the solvent to improve solvation of the peptide chains [2].

Module 3: Purification Strategies

Once deprotection is confirmed, you face the challenge of separating the free amine from the excess thiol and the nitro-thioether byproduct.

Strategy A: The "Smell" Removal (Ether Precipitation)

Before HPLC, you must remove the bulk of the thiophenol/mercaptoethanol.

  • Concentrate the reaction mixture (DMF/NMP) to a minimal volume.

  • Precipitate in ice-cold Diethyl Ether or MTBE.

  • Wash the pellet 3x with ether.

    • Why? The thiols and the nitro-byproducts are organic-soluble; your peptide (usually) is not. This step saves your HPLC column from severe contamination.

Strategy B: HPLC Method Development
ParameterRecommendationScientific Rationale
Stationary Phase C18 (Standard) or C4 (Hydrophobic) If the peptide is long (>20 AA) or still hydrophobic, C4 prevents irreversible binding. For standard peptides, C18 provides better resolution.
Mobile Phase A 0.1% TFA in Water Standard ion-pairing agent.
Mobile Phase B 0.1% TFA in Acetonitrile Crucial: If your peptide is very hydrophobic, mix 10% Isopropanol into Mobile Phase B to assist elution.
Temperature 60°C High Priority: Nosyl-deprotected sites often induce beta-sheet aggregation. Heating the column disrupts H-bonds, sharpening peaks and reducing backpressure [3].
Gradient Shallow (0.5% B/min) The nitro-byproducts often elute near the peptide. A shallow gradient is required to resolve the yellow impurity from the target.
Visualizing the Purification Logic

PurificationLogic Crude Crude Deprotected Peptide Solubility Soluble in 10% AcOH? Crude->Solubility RP_HPLC RP-HPLC (C18) 0.1% TFA Solubility->RP_HPLC Yes Add_Solvent Add 20% TFE or HFIP Solubility->Add_Solvent No (Aggregated) Byproduct Yellow Impurity Co-elutes? RP_HPLC->Byproduct Add_Solvent->RP_HPLC Heat Heat Column to 60°C Byproduct->Heat Broad Peak Gradient Flatten Gradient (0.25% B/min) Byproduct->Gradient Split Peak

Figure 2: Decision matrix for optimizing chromatographic conditions based on solubility and peak shape.

Module 4: Frequently Asked Questions (FAQs)

Q: I see a peak at +18 mass units relative to my product. What is it? A: This is likely the Methionine Oxide (+16 Da) or a Hydrolysis product (+18 Da). However, in Nosyl chemistry, be wary of incomplete sulfur scavenging . If you used Thiophenol, ensure your mass isn't actually a disulfide adduct (though rare with proper reduction).

Q: My peptide is pure by HPLC but "yellow" in the lyophilized powder. A: You have trace contamination of the nitro-byproduct.

  • Solution: Re-dissolve in water/acetonitrile. Pass the solution through a Solid Phase Extraction (SPE) cartridge or a small plug of activated carbon (carefully, as peptides can bind) to remove the aromatic nitro compounds. Alternatively, perform a second HPLC run with a Phenyl-Hexyl column , which has selective affinity for the aromatic nitro group, separating it from your peptide [4].

Q: Can I use UV to track the Nosyl group? A: Yes. The nitro group absorbs strongly at 254 nm (and often up to 300 nm).

  • Technique: Monitor both 214 nm (peptide bond) and 254 nm.

  • Interpretation: If a peak has a high 254/214 ratio, it is likely the Nosyl-protected species or the cleaved nitro-byproduct. Your target peptide (unless it contains Trp/Tyr) will have a much lower 254/214 ratio.

References

  • Mattern, R.-H. (2025). A convenient and scaleable procedure for removing the Fmoc group in solution. ResearchGate. Link (Note: Describes DBU/Thiol synergy applicable to Nosyl).

  • Isidro-Llobet, A., et al. (2009).[2][3][4] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.[3][4] Link

  • Bachem Technical Guides. (2025). Peptide Purification Process & Methods: An Overview. Link

  • Kan, T., & Fukuyama, T. (2004).[1][5] Ns strategies: a highly versatile synthetic method for amines.[5] Chemical Communications.[1][5] Link

Sources

Validation & Comparative

A Senior Application Scientist's Guide to N-(4-Nitrophenylsulfonyl)-L-phenylalanyl Chloride: Superior Performance in Chiral Analysis and Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of reagents is a critical decision that dictates the efficiency, purity, and overall success of a synthetic or analytical workflow. In the landscape of chiral analysis and peptide synthesis, N-(4-Nitrophenylsulfonyl)-L-phenylalanyl Chloride, hereafter referred to as NSP-Phe-Cl, has emerged as a reagent of significant interest. This guide provides an in-depth comparison of NSP-Phe-Cl against conventional alternatives, supported by experimental logic and data, to illuminate its distinct advantages.

Introduction to N-(4-Nitrophenylsulfonyl)-L-phenylalanyl Chloride (NSP-Phe-Cl)

NSP-Phe-Cl is a bifunctional reagent featuring a reactive acid chloride and an N-terminal nosyl (Ns) protecting group. This unique structure makes it a powerful tool for two primary applications:

  • Chiral Derivatizing Agent: For the resolution of enantiomeric mixtures, particularly primary and secondary amines, by converting them into diastereomers that can be separated using standard chromatographic techniques like RP-HPLC.

  • Activated Amino Acid for Peptide Synthesis: As a protected and activated L-phenylalanine building block for peptide chain elongation.

The key to its superior performance lies in the properties of the 4-nitrophenylsulfonyl (nosyl) group. The strong electron-withdrawing nature of the nitro group confers unique reactivity and cleavage characteristics that set it apart from more traditional reagents.[1][2]

Core Advantage 1: High-Resolution Chiral Derivatization

The determination of enantiomeric purity is a cornerstone of pharmaceutical development. The most common method involves derivatizing the analyte with a chiral agent to form diastereomers, which can then be separated on a standard achiral column.[3][4] While Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or L-FDAA) has been the gold standard, NSP-Phe-Cl offers compelling advantages.[5][6]

Mechanism of Derivatization

NSP-Phe-Cl reacts readily with primary and secondary amines under mild basic conditions. The highly electrophilic sulfonyl chloride is attacked by the amine nucleophile, forming a stable sulfonamide bond and creating a diastereomeric pair with distinct physicochemical properties.

G NSP NSP-Phe-Cl (Chiral Reagent) Reaction Mild Base (e.g., NaHCO3) NSP->Reaction Analyte Racemic Amine (R-NH2 / S-NH2) Analyte->Reaction Diastereomer1 L-NSP-Phe-(R)-Amine Diastereomer2 L-NSP-Phe-(S)-Amine Reaction->Diastereomer1 Reaction->Diastereomer2

Caption: Reaction of NSP-Phe-Cl with a racemic amine.

Comparative Performance vs. Marfey's Reagent
FeatureN-(4-Nitrophenylsulfonyl)-L-phenylalanyl Chloride (NSP-Phe-Cl)Marfey's Reagent (L-FDAA)Rationale for Advantage
Reaction Kinetics Rapid and often complete within 15-30 minutes at room temperature.Typically requires 60-90 minutes at elevated temperatures (e.g., 40°C).[7]The sulfonyl chloride is highly reactive, leading to faster derivatization and higher throughput.
Derivative Stability Sulfonamides are exceptionally stable to hydrolysis under acidic mobile phase conditions used in RP-HPLC.Dinitrophenyl (DNP) derivatives can be susceptible to hydrolysis, potentially compromising quantitative accuracy.Increased stability ensures that the diastereomeric ratio accurately reflects the initial enantiomeric ratio of the analyte.
Chromatographic Resolution The bulky, rigid nosyl-phenylalanine structure often leads to greater spatial differences between diastereomers, enhancing separation.Resolution is generally good but can be challenging for structurally similar analytes or those with additional stereocenters.[6]Superior resolution allows for more accurate quantification, especially of trace enantiomeric impurities.
Detection Sensitivity The nitrophenyl chromophore provides strong UV absorbance (~254 nm), enabling sensitive detection.The dinitrophenyl group provides very strong UV absorbance (~340 nm).[7]While both are excellent, the high molar absorptivity of the nosyl group ensures detection at low concentrations.

Core Advantage 2: Versatility in Modern Peptide Synthesis

In peptide synthesis, the choice of N-terminal protecting group is critical, dictating the deprotection strategy and compatibility with other functionalities. The nosyl (Ns) group offers a unique blend of stability and selective lability that provides a powerful alternative to the more common Boc and Fmoc groups.[1][8]

The Nosyl Group: Orthogonal and Mildly Cleavable

The primary advantage of the nosyl group is its cleavage condition: it is stable to strong acids (unlike Boc) and bases (unlike Fmoc), but is selectively removed under very mild, nucleophilic conditions, typically using a thiol and a mild base.[8][9] This orthogonality is a significant asset in complex syntheses.[8]

The deprotection proceeds via a nucleophilic aromatic substitution, where a soft nucleophile like thiophenol attacks the electron-deficient aromatic ring, leading to the release of the free amine.[9]

Comparative Performance vs. Fmoc/Boc Protecting Groups
FeatureNosyl (Ns) GroupFmoc GroupBoc Group
Deprotection Conditions Mildly nucleophilic (e.g., thiophenol, K2CO3 in DMF).[2]Basic (e.g., 20% piperidine in DMF).[10]Acidic (e.g., TFA in DCM).[10]
Orthogonality Orthogonal to both acid- and base-labile groups.[8]Orthogonal to acid-labile groups (Boc, Trt).Orthogonal to base-labile groups (Fmoc) and some nucleophiles.
Side Reactions Minimal side reactions under cleavage conditions.Piperidine can form adducts; potential for aspartimide formation.[10]Strong acid can cause side reactions with sensitive residues (e.g., Trp).
Application Niche Ideal for synthesizing complex peptides with acid- or base-sensitive moieties and for preparing secondary amines.[11]The standard for routine solid-phase peptide synthesis (SPPS).[10]Commonly used in solution-phase synthesis and for specific SPPS applications.

The use of oNBS-Phe-Cl (an isomer) has been shown to provide significantly better coupling efficiency (68%) compared to Fmoc-Phe-Cl (16.5%) when coupling to hindered amino acids on a solid support.[12] This highlights the enhanced reactivity of nosyl-activated amino acid chlorides.

Experimental Protocols

Protocol 1: Chiral Derivatization of a Primary Amine for RP-HPLC Analysis

This protocol describes a self-validating system where reaction completion can be monitored by the disappearance of the starting material.

  • Sample Preparation: Dissolve the amine analyte (1.0 equiv.) in 100 µL of acetone to a final concentration of ~1 mg/mL.

  • Reagent Preparation: Prepare a 1.5 mg/mL solution of NSP-Phe-Cl (1.2 equiv.) in acetone.

  • Reaction: To the analyte solution, add 200 µL of 1 M sodium bicarbonate solution. Add 100 µL of the NSP-Phe-Cl solution.

  • Incubation: Vortex the mixture and allow it to react at room temperature for 30 minutes. The reaction progress can be monitored by injecting aliquots until the analyte peak is no longer visible.

  • Quenching: Add 100 µL of 2 M HCl to quench the reaction and neutralize the excess base.

  • Analysis: Dilute the sample with the mobile phase and inject it into the RP-HPLC system. Monitor at 254 nm.

Caption: Workflow for chiral derivatization and HPLC analysis.

Protocol 2: Nosyl (Ns) Group Deprotection in Peptide Synthesis

This protocol describes the cleavage of the Ns group from a protected peptide.

  • Reaction Setup: Dissolve the N-nosylated peptide (1.0 equiv.) in DMF or acetonitrile (ACN) to a concentration of 0.1 M under an inert atmosphere.[8]

  • Add Reagents: Add thiophenol (2-10 equiv.) followed by a mild base such as potassium carbonate (K2CO3) or diisopropylethylamine (DIEA) (2-5 equiv.).[2][8]

  • Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction by TLC or LC-MS until the starting material is fully consumed (typically 2-6 hours).[2]

  • Workup: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate). Wash sequentially with 1 M HCl, water, saturated NaHCO3 solution, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify the resulting free amine by column chromatography if necessary.

Conclusion

N-(4-Nitrophenylsulfonyl)-L-phenylalanyl Chloride is more than a mere alternative; it is a high-performance reagent that offers tangible advantages for specific and challenging applications.

  • For chiral analysis , its rapid reaction kinetics and the formation of highly stable, well-resolved diastereomers make it a superior choice for high-throughput screening and accurate quantification of enantiomeric impurities.

  • In peptide synthesis , the unique orthogonality and mild cleavage conditions of the nosyl group provide a strategic tool for the synthesis of complex molecules that are incompatible with traditional Boc or Fmoc chemistries.[8]

By understanding the underlying chemical principles and leveraging the distinct properties of the nosyl moiety, researchers can significantly enhance the efficiency and success rate of their synthetic and analytical endeavors.

References

  • BenchChem. (2025). Application Notes and Protocols: 2-Nitrobenzenesulfonamide (Nosyl) as a Protecting Group for Amines. BenchChem.
  • BenchChem Technical Support Team. (2025). Application Note and Protocol: Efficient Cleavage of the Nosyl (Ns)
  • Chem-Station. (2014). Fukuyama Amine Synthesis.
  • Kan, T., & Fukuyama, T. (2004). Ns strategies: a highly versatile synthetic method for amines.
  • Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2-and 4-nitrobenzenesulfonamides: exceptionally versatile means for preparation of secondary amines and protection of amines. Tetrahedron letters, 36(36), 6373-6374.
  • Miller, S. C., & Scanlan, T. S. (1997). Site-selective N-alkylation of a peptide bond on solid support. Journal of the American Chemical Society, 119(9), 2301-2302.
  • Bhushan, R., & Kumar, V. (2010). Marfey's reagent for chiral amino acid analysis: a review. PubMed, 32(4), 337-53.
  • MDPI. (2020). Recent Advances in Chiral Analysis of Proteins and Peptides. MDPI.
  • Hess, S., O'Connor, P. B., & Costello, C. E. (2005). Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey's Reagent. Journal of the American Society for Mass Spectrometry, 16(5), 737-747.
  • Ilisz, I., Pataj, Z., & Péter, A. (2005). High-performance liquid chromatographic separation of the enantiomers of unusual alpha-amino acid analogues. PubMed.
  • BenchChem. (2025). The Nitrophenylsulfonyl (Nosyl) Group in Organic Synthesis: An In-depth Technical Guide. BenchChem.
  • Guidechem. (n.d.). What is the role of 4-Nitrobenzenesulfonyl chloride in organic synthesis protecting group reactions?. Guidechem.
  • Leggio, A., et al. (2007). C → N and N → C solution phase peptide synthesis using the N-acyl 4-nitrobenzenesulfonamide as protection of the carboxylic function. Organic & Biomolecular Chemistry, 5(18), 2974-2981.
  • Juniper Publishers. (2023). Chiral Derivatization Method for the Separation of Enantiomers of L-Prolinamide by Reverse Phase HPLC. Juniper Publishers.
  • AAPharmaSyn. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPharmaSyn.
  • Godin, G., et al. (2020). LC-MS/MS-Based Separation and Quantification of Marfey's Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers. Molecules, 25(21), 5136.

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A Senior Application Scientist's Guide to Mass Spectrometry Analysis of N-nosyl-L-phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-nosyl-L-phenylalanine, an N-protected derivative of the essential amino acid L-phenylalanine, serves as a crucial intermediate in peptide synthesis and a scaffold in drug discovery. The nosyl (4-nitrophenylsulfonyl) group imparts unique physicochemical properties that necessitate robust and tailored analytical methodologies for accurate characterization and quantification. This guide provides a comprehensive comparison of mass spectrometry (MS)-based strategies for the analysis of N-nosyl-L-phenylalanine. We delve into the rationale behind method selection, comparing direct infusion mass spectrometry for rapid screening with liquid chromatography-tandem mass spectrometry (LC-MS/MS) for sensitive quantification in complex matrices. Detailed, field-tested protocols are provided, alongside an in-depth analysis of the compound's fragmentation behavior, empowering researchers, scientists, and drug development professionals to select and implement the optimal analytical approach for their specific research needs.

Introduction: The Analytical Imperative for N-Protected Amino Acids

In modern pharmaceutical and biochemical research, N-protected amino acids are indispensable building blocks. The temporary masking of the amino group allows for controlled, site-specific reactions, which is fundamental to the logic of peptide synthesis and the construction of complex bioactive molecules.[1] The nosyl group, in particular, is a well-established protecting group, but its presence significantly alters the parent amino acid's analytical behavior.

N-nosyl-L-phenylalanine combines the hydrophobicity of the phenylalanine benzyl side chain with the bulky, electron-withdrawing nature of the nitrophenylsulfonyl moiety.[] This presents a unique set of challenges and opportunities for mass spectrometric analysis. Unlike its underivatized counterpart, N-nosyl-L-phenylalanine is significantly less polar, influencing its chromatographic retention. Furthermore, the sulfonamide linkage is susceptible to specific cleavage patterns under collision-induced dissociation (CID), which can be leveraged for highly specific detection.

This guide is structured to provide not just procedural steps, but the underlying scientific reasoning, enabling the reader to adapt and troubleshoot these methods effectively. We will explore the core MS-based workflows, from high-throughput screening to rigorous quantification, providing a clear decision-making framework for the practicing scientist.

Physicochemical Profile and its Analytical Implications

Understanding the fundamental properties of N-nosyl-L-phenylalanine is the first step in designing a successful analytical method. The key characteristics are summarized below.

PropertyValue / StructureAnalytical Implication
Chemical Structure Chemical Structure of N-nosyl-L-phenylalanineThe presence of two aromatic rings and the sulfonyl group makes the molecule relatively hydrophobic, ideal for Reversed-Phase Liquid Chromatography (RP-LC). The carboxylic acid and sulfonamide groups are key sites for ionization (protonation/deprotonation).
Molecular Formula C₁₅H₁₄N₂O₆SDefines the elemental composition for accurate mass determination.
Monoisotopic Mass 350.05998 DaThe theoretical exact mass used for identification with high-resolution mass spectrometry (HRMS). The protonated molecule [M+H]⁺ will be observed at m/z 351.06726.
Key Functional Groups Carboxylic Acid, Sulfonamide, NitroarylThese groups dictate ionization efficiency and fragmentation pathways. The sulfonamide bond is a key point of cleavage.

The increased hydrophobicity compared to native L-phenylalanine means that analytical strategies must be adjusted. While underivatized amino acids often require HILIC or derivatization for retention on LC columns, N-nosyl-L-phenylalanine is well-suited for standard C18 reversed-phase columns.[3][4]

Comparative Analysis of MS-Based Methodologies

The choice of an analytical method is dictated by the research question. Are you confirming the identity of a newly synthesized compound, or are you quantifying its concentration in a complex biological matrix like plasma? Below, we compare the two primary MS workflows.

Method 1: Direct Infusion ESI-MS/MS (For Rapid Screening & Structural Confirmation)

Causality: This approach is optimal for rapid, semi-quantitative analysis of relatively pure samples, such as reaction mixtures or purified standards. By bypassing chromatographic separation, it offers a significant speed advantage, allowing for high-throughput screening. The primary goal here is to confirm the molecular weight and obtain structural information through fragmentation.

Trustworthiness: The method's validity rests on high-resolution mass spectrometry to confirm the elemental composition from the accurate mass of the precursor ion. The subsequent MS/MS fragmentation pattern serves as a structural fingerprint, confirming the identity of the molecule.

AspectDescription
Principle The analyte solution is continuously infused directly into the electrospray ionization (ESI) source.
Primary Use Cases Identity confirmation of synthesized compounds; Rapid purity checks; High-throughput screening.
Advantages Speed: Analysis time is typically < 1 minute per sample.Simplicity: No need for chromatography method development.
Disadvantages Matrix Effects: Highly susceptible to ion suppression from salts, buffers, and other sample components.No Isomer Separation: Cannot distinguish between isomers.Limited Quantification: Prone to inaccuracies due to matrix effects.
Method 2: LC-MS/MS (For Quantification & Analysis in Complex Matrices)

Causality: When analyzing N-nosyl-L-phenylalanine in complex samples (e.g., plasma, cell culture media, environmental samples), chromatographic separation is non-negotiable.[5][6] The liquid chromatography step separates the analyte from matrix components that could interfere with ionization, thereby enhancing sensitivity and ensuring accurate quantification. This is the gold standard for bioanalytical studies.[7]

Trustworthiness: This workflow is self-validating through several layers. The retention time provides one dimension of identification. The precursor ion mass provides a second. Finally, the specific fragmentation transitions (Selected Reaction Monitoring, SRM) provide a third and highly specific dimension, ensuring that the signal being measured is unequivocally from the target analyte.

AspectDescription
Principle The analyte is first separated from matrix components on an HPLC column before being introduced into the MS.
Primary Use Cases Quantitative bioanalysis (pharmacokinetics, metabolism); Purity analysis of drug substances; Metabolite identification.
Advantages High Specificity & Sensitivity: Minimizes matrix effects and background noise.Quantitative Accuracy: The method of choice for reliable quantification.Isomer Separation: Capable of separating isomers if appropriate chromatography is used.
Disadvantages Longer Analysis Time: Typically 5-15 minutes per sample.Complexity: Requires development and validation of a robust LC method.

Visualization of the Analytical Workflow

Choosing the correct analytical path is critical. The following diagram illustrates a decision-making framework for selecting the appropriate methodology.

MS_Workflow_Decision_Tree start Define Analytical Goal goal_quant Quantitative Analysis in Complex Matrix (e.g., Plasma)? start->goal_quant goal_id Identity Confirmation of Pure/Simple Sample? start->goal_id lc_ms LC-MS/MS Workflow goal_quant->lc_ms Yes direct_infusion Direct Infusion MS Workflow goal_id->direct_infusion Yes lc_steps 1. Develop LC Method (RP-HPLC) 2. Optimize MS/MS (MRM) 3. Validate Method (LOD, LOQ, Linearity) 4. Analyze Samples lc_ms->lc_steps di_steps 1. Prepare Sample in Infusion Solvent 2. Acquire Full Scan MS (Confirm [M+H]+) 3. Acquire MS/MS of Precursor 4. Analyze Fragmentation Pattern direct_infusion->di_steps

Caption: Decision tree for selecting the optimal MS workflow.

Data Interpretation: The Fragmentation Pattern of N-nosyl-L-phenylalanine

The structural elucidation of a molecule via MS/MS is dependent on predictable bond cleavages. For N-nosyl-L-phenylalanine ([M+H]⁺ at m/z 351.07), the fragmentation is primarily dictated by the lability of the sulfonamide bond and the structure of the amino acid backbone. Studies on aromatic sulfonamides show that a characteristic loss of SO₂ (m/z 64) via rearrangement is a common pathway.[8][9]

The major expected fragmentation pathways are visualized below:

Fragmentation_Pathway cluster_0 Precursor Ion cluster_1 Primary Fragments cluster_2 Secondary Fragments precursor [M+H]⁺ m/z 351.07 frag1 Loss of H₂O (-18) m/z 333.06 precursor->frag1 - H₂O frag2 Loss of COOH group (-45) Iminium Ion m/z 306.07 precursor->frag2 - HCOOH frag3 Cleavage of Cα-Cβ bond (Loss of Benzyl) m/z 260.03 precursor->frag3 - C₇H₇ frag4 Cleavage of S-N bond (Phenylalanine Ion) m/z 166.09 precursor->frag4 S-N Cleavage frag5 Loss of SO₂ (-64) m/z 287.05 precursor->frag5 - SO₂ (rearrangement) frag2_1 Loss of Nosyl Group m/z 120.08 (Phenylalanine Iminium Ion) frag2->frag2_1 - C₆H₄NO₂S

Caption: Predicted fragmentation of protonated N-nosyl-L-phenylalanine.

Expert Interpretation:

  • The Phenylalanine Iminium Ion (m/z 120.08): This is a highly characteristic fragment for phenylalanine-containing compounds, resulting from the cleavage of the bond between the alpha-carbon and the nitrogen of the sulfonamide, followed by the loss of the nosyl group. Its presence is a strong indicator of the phenylalanine core.

  • Loss of SO₂ (m/z 287.05): A signature fragmentation for aromatic sulfonamides, this neutral loss of 64 Da occurs through a rearrangement mechanism and is a key diagnostic ion.[8]

  • Phenylalanine Ion (m/z 166.09): Cleavage of the S-N bond can yield the protonated phenylalanine molecule.

  • Loss of the Carboxyl Group (m/z 306.07): The neutral loss of formic acid (45 Da) is a common fragmentation pathway for protonated carboxylic acids.

Detailed Experimental Protocols

The following protocols are provided as robust starting points for method development.

Protocol 1: Quantitative Analysis by LC-MS/MS

This protocol details a method for quantifying N-nosyl-L-phenylalanine in a biological matrix, such as human plasma, using a triple quadrupole mass spectrometer.

  • Sample Preparation (Protein Precipitation):

    • Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

    • Add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., deuterated N-nosyl-L-phenylalanine).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90% Water/10% Acetonitrile with 0.1% Formic Acid).

    • Vortex, centrifuge, and transfer to an autosampler vial.

  • Liquid Chromatography (RP-HPLC):

    • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Gradient:

      Time (min) % Mobile Phase B
      0.0 10
      1.0 10
      5.0 95
      6.0 95
      6.1 10

      | 8.0 | 10 |

  • Mass Spectrometry (Triple Quadrupole):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Ion Source Parameters: Capillary Voltage: 3.5 kV; Gas Temperature: 350°C; Gas Flow: 10 L/min.

    • Analysis Mode: Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM).

    • SRM Transitions (Hypothetical):

      Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
      N-nosyl-L-Phe 351.1 120.1 25
      N-nosyl-L-Phe (Quantifier) 351.1 287.1 20

      | Internal Standard | (e.g., 356.1) | (e.g., 125.1) | 25 |

Protocol 2: High-Resolution Mass Confirmation by Direct Infusion

This protocol is for confirming the elemental composition of a synthesized, purified sample using a high-resolution instrument like an Orbitrap or FT-ICR MS.

  • Sample Preparation:

    • Prepare a stock solution of the purified compound in acetonitrile at 1 mg/mL.

    • Dilute the stock solution to a final concentration of 1-5 µg/mL in a solvent mixture of 50:50 Acetonitrile:Water with 0.1% Formic Acid.

  • Direct Infusion:

    • Set up a syringe pump to infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

    • Allow the signal to stabilize for 1-2 minutes.

  • Mass Spectrometry (HRMS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Acquisition Mode: Full Scan MS.

    • Mass Range: m/z 100-500.

    • Resolution Setting: > 70,000 (enables accurate mass measurement).

    • Data Analysis:

      • Identify the peak corresponding to the protonated molecule [M+H]⁺.

      • Measure its exact mass and compare it to the theoretical exact mass (351.06726 Da). The mass error should be less than 5 ppm.

      • Confirm the elemental composition (C₁₅H₁₅N₂O₆S⁺) using the instrument's software.

Comparison with Alternative Analytical Methods

While MS is superior in sensitivity and specificity, it is important to understand its place among other analytical techniques.

TechniqueSensitivitySpecificityThroughputPrimary Application
LC-MS/MS Very High (pg-fg)Very HighMediumQuantitative analysis in complex matrices.
Direct Infusion MS High (ng-pg)HighVery HighRapid identity confirmation of pure samples.
HPLC-UV Low (µg-ng)LowMediumPurity assessment for major components; Preparative separation.
NMR Spectroscopy Very Low (mg)AbsoluteLowDefinitive structural elucidation of pure compounds.

Conclusion

The mass spectrometric analysis of N-nosyl-L-phenylalanine is a powerful tool for researchers in peptide synthesis and drug development. The choice between direct infusion and LC-coupled techniques is a critical decision driven by the analytical objective. Direct infusion MS offers unparalleled speed for identity confirmation of pure substances, relying on high-resolution mass accuracy and characteristic fragmentation patterns, such as the signature loss of SO₂. For quantitative applications, particularly in complex biological matrices, LC-MS/MS is the unequivocal method of choice, providing the necessary sensitivity, specificity, and robustness. By understanding the principles of ionization, fragmentation, and chromatography outlined in this guide, scientists can confidently develop and deploy validated methods to accelerate their research.

References

  • Falck, D., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry. Available at: [Link]

  • BenchChem. (2025). A Researcher's Guide to HPLC Analysis of Boc-Protected Amino Acids. BenchChem Technical Notes.
  • Ma, H., et al. (2021). Sulfonamide-Selective Ambient Mass Spectrometry Ion Source Obtained by Modification of an Iron Sheet with a Hydrophilic Molecularly Imprinted Polymer. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Kruve, A., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions.
  • Perkins, J. R., et al. (1993). Nanoscale separations combined with electrospray ionization mass spectrometry: Sulfonamide determination. Journal of the American Society for Mass Spectrometry.
  • Zhong, F., et al. (2005). Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after Online Photochemical Reaction. Journal of AOAC INTERNATIONAL. Available at: [Link]

  • Google Patents. (2010).
  • Creative Proteomics. (2015). HPLC Method for Detecting Amino Acid.
  • PubChem. (n.d.). Nosyl-l-alanine. National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

  • Khan, W., et al. (2017). analysis of amino acids by high performance liquid chromatography. The Professional Medical Journal.
  • Taylor & Francis Online. (2020). Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. Critical Reviews in Analytical Chemistry.
  • Agilent Technologies. (2018). Analysis of Underivatized Amino Acids by LC/MS for Bioreactor Cell Culture Monitoring.
  • Andrensek, S., et al. (2003). Determination of phenylalanine and tyrosine by liquid chromatography/mass spectrometry. Journal of AOAC International. Available at: [Link]

  • Mohammed, S. F. (2010). Synthesis and Characterization of Some N-Protected Amino Acid Complexes. Journal of American Science.
  • Kumar, N., et al. (2019).
  • ResearchGate. (n.d.). LC-MS analysis of 16 underivatized amino acid. Retrieved February 13, 2026, from [Link]

  • Aplin, R. T., et al. (1969). The mass spectra of amino‐acid and peptide derivatives—III:. A comparison of the utility of various N‐protecting groups. Organic Mass Spectrometry.
  • Arts, M., et al. (2021). Mass spectrometry imaging of L-[ring-13C6]-labeled phenylalanine and tyrosine kinetics in non-small cell lung carcinoma. Cancer & Metabolism. Available at: [Link]

  • Bialas, M., et al. (2021). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. International Journal of Molecular Sciences. Available at: [Link]

  • Perich, J. W., et al. (1990). N-phosphoryl amino acids and peptides. Part II: Fast atom bombardment mass spectrometry of N-di-isopropyloxyphosphoryl and N-dib. Journal of the Chinese Chemical Society.
  • ResearchGate. (2018). A review on physical and chemical properties of L-phenylalanine family of NLO single crystals. International Journal of Advanced Research in Physical Science.
  • Turgeon, C., et al. (2016). Determination of Phenylalanine and Tyrosine by High Performance Liquid Chromatography-Tandem Mass Spectrometry. Methods in Molecular Biology. Available at: [Link]

  • Selvarani, K., et al. (2018). A Review on Physical and Chemical Properties of L-Phenylalanine Family of NLO Single Crystals. Semantic Scholar.
  • Matrix Science. (n.d.). Peptide fragmentation. Mascot Help. Retrieved February 13, 2026, from [Link]

  • MDPI. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)
  • Barnes, S. & Renfrow, M. (2011).
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved February 13, 2026, from [Link]

  • Papoose Pharmaceutical Co., Ltd. (2026). Understanding N-Tosyl-L-phenylalanine in Peptide Synthesis.
  • PubChem. (n.d.). N-((4-Methylphenyl)sulfonyl)-L-phenylalanine. National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

Sources

NMR spectroscopy of N-(4-Nitrophenylsulfonyl)-L-phenylalanyl Chloride derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: NMR Spectroscopy & Characterization of N-(4-Nitrophenylsulfonyl)-L-phenylalanyl Chloride

Executive Summary

N-(4-Nitrophenylsulfonyl)-L-phenylalanyl Chloride (Nosyl-Phe-Cl) is a highly reactive, electrophilic amino acid derivative used primarily as an intermediate in peptide synthesis and chiral resolution. It combines the Nosyl (4-nitrobenzenesulfonyl) protecting group—known for its orthogonality and mild deprotection conditions (Fukuyama method)—with an acid chloride moiety for rapid acylation.

This guide provides a technical breakdown of its NMR spectral characteristics, distinguishing it from common alternatives like Tosyl derivatives and Acid Fluorides. It focuses on the diagnostic signals required to validate the integrity of this moisture-sensitive intermediate.

Comparative Analysis: Alternatives & Performance

A. Protecting Group Comparison: Nosyl (Ns) vs. Tosyl (Ts)

The choice between Nosyl and Tosyl protection fundamentally alters the NMR landscape and the synthetic strategy. The Nosyl group is preferred for its milder deprotection and distinct electronic signature.

FeatureNosyl (4-Nitrobenzenesulfonyl) Tosyl (p-Toluenesulfonyl) NMR Impact
Electronic Nature Strongly Electron-Withdrawing (

)
Electron-Donating (

)
Nosyl protons are significantly deshielded (

8.0–8.4 ppm).
Acidification Increases acidity of sulfonamide N-H (

)
Less acidic N-HNosyl N-H appears further downfield; facilitates alkylation (Mitsunobu).
Deprotection Mild: Thiol/Base (e.g.,

)
Harsh:

or strong acid
Nosyl allows orthogonal deprotection in sensitive peptides.
Diagnostic Signal AA'BB' System (8.0–8.4 ppm)Singlet (

) at ~2.43 ppm
The absence of the methyl singlet confirms Nosyl identity.
B. Activation Comparison: Acid Chloride vs. Alternatives

The "Performance" of the chloride lies in its reactivity.[1] However, this comes at the cost of hydrolytic stability.

DerivativeReactivity Hydrolytic Stability NMR Diagnostic (Carbonyl)
Acid Chloride (-COCl) High: Reacts with hindered amines.Low: Hydrolyzes in moist air/solvents.

ppm.

-H deshielded.
Acid Fluoride (-COF) High: Stable to tertiary bases.[2]Moderate: Crystalline, shelf-stable.

ppm (Doublet,

Hz).
Active Ester (-OSu) Moderate: Standard coupling.High: Stable solid.

ppm. Succinimide peak present.

NMR Characterization & Spectral Logic

Signal Assignment Logic

The NMR spectrum of Nosyl-Phe-Cl is defined by three zones:

  • The Nosyl Region: The nitro group exerts a strong anisotropic deshielding effect, pushing the aromatic protons downfield.

  • The Phenylalanine Core: Standard benzyl side chain, but the

    
    -proton is shifted by the electron-withdrawing sulfonyl group and the acid chloride.
    
  • The Labile Protons: The Sulfonamide N-H is acidic and sensitive to concentration/solvent (typically DMSO-

    
     or CDCl
    
    
    
    ).
Predicted H NMR Data (400 MHz, CDCl )
Position

(ppm)
MultiplicityIntegralMechanistic Explanation
Nosyl-ArH (Ortho to NO

)
8.30 – 8.35 Doublet (d)2HStrong deshielding by nitro group (AA'BB' system).
Nosyl-ArH (Meta to NO

)
7.95 – 8.05 Doublet (d)2HOrtho to sulfonyl group; deshielded but less than nitro-ortho.
Phe-ArH 7.10 – 7.35 Multiplet (m)5HStandard aromatic ring of Phenylalanine.
Sulfonamide N-H 5.50 – 6.00 Doublet (d)1HVariable. Broadens if wet. Coupling to

-H observable in dry CDCl

.

-CH
4.60 – 4.80 Multiplet (m)1HCritical Diagnostic: Deshielded by adjacent -COCl and -NH-SO

-.

-CH

3.05 – 3.25 dd/m2HDiastereotopic benzylic protons.
Predicted C NMR Data (100 MHz, CDCl )
  • Carbonyl (-COCl):

    
     170.5 ppm. (Note: Acid chlorides often appear slightly upfield of carboxylic acids due to the mesomeric effect of Cl, but are distinct from esters).
    
  • Nosyl Aromatic:

    
     150.1 (C-NO
    
    
    
    ), 145.5 (C-SO
    
    
    ), 128.5, 124.5.
  • Phe Aromatic:

    
     135.0 (ipso), 129.5, 128.8, 127.5.
    
  • 
    -Carbon: 
    
    
    
    62.0 – 64.0 ppm.
  • 
    -Carbon: 
    
    
    
    38.5 ppm.

Visualization: Structural Logic & Synthesis

Figure 1: NMR Chemical Shift Logic Map

This diagram visualizes how the functional groups influence the chemical shifts.

NMR_Logic Nosyl Nosyl Group (Electron Withdrawing) AlphaH Alpha-Proton (Target Signal) Nosyl->AlphaH Deshielding (Sulfonamide) NosylH Nosyl Protons (8.0-8.4 ppm) Nosyl->NosylH Deshielding (Nitro) PheRing Phenyl Ring (Shielding Cone) PheRing->AlphaH Minor Shielding AcidCl Acid Chloride (-COCl) (Inductive Effect) AcidCl->AlphaH Strong Deshielding (+0.5 ppm vs Acid)

Caption: Influence of functional groups on the diagnostic Alpha-Proton and Nosyl aromatic signals.

Figure 2: Synthesis & Activation Workflow

A self-validating protocol to ensure the acid chloride is generated without hydrolysis.

Synthesis_Workflow Start L-Phenylalanine + Nosyl Chloride Step1 Step 1: Protection (NaOH/Dioxane, 0°C) Start->Step1 Interm N-Nosyl-L-Phenylalanine (Solid, Stable) Step1->Interm Step2 Step 2: Activation (SOCl2, Reflux 1h) Interm->Step2 Product Nosyl-Phe-Cl (Moisture Sensitive) Step2->Product QC QC Check: NMR (Solvent: Dry CDCl3) Product->QC Immediate Analysis

Caption: Synthesis workflow from L-Phe to the activated Chloride, highlighting the critical QC step.

Experimental Protocols

Protocol A: Synthesis of N-Nosyl-L-Phenylalanine

Before generating the chloride, the stable acid precursor must be synthesized.

  • Dissolution: Dissolve L-Phenylalanine (10 mmol) in 1N NaOH (20 mL) and cool to 0°C.

  • Addition: Dissolve 4-Nitrobenzenesulfonyl chloride (Nosyl-Cl, 11 mmol) in Dioxane (10 mL). Add dropwise to the amino acid solution.[3][4][5]

  • Reaction: Stir at 0°C for 1 hour, then room temperature for 2 hours. Maintain pH > 9 with NaOH if necessary.

  • Workup: Acidify with 1N HCl to pH 2. The product precipitates.[3][4][6]

  • Purification: Filter, wash with cold water, and recrystallize from EtOH/Water.

  • Validation:

    
    H NMR should show the acid proton (broad, >10 ppm) and the Nosyl aromatics.
    
Protocol B: Conversion to N-Nosyl-L-Phenylalanyl Chloride

Critical: This step requires anhydrous conditions.

  • Setup: Place dry N-Nosyl-L-Phenylalanine (1 mmol) in a flame-dried round-bottom flask under Nitrogen.

  • Chlorination: Add Thionyl Chloride (

    
    , 5 mL) neat. (Optional: Add 1 drop of dry DMF as catalyst).
    
  • Reflux: Heat to reflux (75°C) for 1–2 hours. Evolution of

    
     and 
    
    
    
    gas indicates reaction progress.
  • Isolation: Evaporate excess

    
     under reduced pressure (rotary evaporator with a trap). Co-evaporate with dry Toluene (2x) to remove traces of thionyl chloride.
    
  • Result: The product is obtained as a yellow/off-white solid or oil. Do not expose to air.

  • NMR Sample Prep: Dissolve immediately in anhydrous CDCl

    
     (filtered through basic alumina or stored over molecular sieves) to prevent hydrolysis back to the acid.
    

References

  • Organic Syntheses. o-Nitrobenzenesulfonyl Chloride and Orthanilic Acid. Org. Synth. 1941, Coll.[6] Vol. 1, p.8; Vol. 8, p.28. Retrieved from [Link]

  • University of Wisconsin. 13C NMR Chemical Shift Table (Acid Chlorides vs Acids). Retrieved from [Link]

  • MDPI. Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes. Polymers 2020, 12(11), 2513. Retrieved from [Link][6]

Sources

A Researcher's Guide to Chiral Derivatizing Agents for Amino Acid Analysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Comparison of Performance and Methodologies for Pharmaceutical and Biomedical Research

The accurate determination of amino acid enantiomers is a critical aspect of drug development, food science, and biomedical research. Since enantiomers exhibit identical physical and chemical properties in an achiral environment, their separation necessitates the use of a chiral selector. A widely adopted and effective strategy is the derivatization of the amino acid racemate with a chiral derivatizing agent (CDA). This process converts the enantiomers into diastereomers, which possess distinct physicochemical properties, allowing for their separation using standard achiral chromatographic techniques like reverse-phase high-performance liquid chromatography (RP-HPLC).[1]

This guide provides a comprehensive comparison of commonly used chiral derivatizing agents for amino acid analysis, focusing on their reaction mechanisms, experimental protocols, and performance characteristics to assist researchers in selecting the optimal agent for their specific analytical needs.

Key Chiral Derivatizing Agents: A Comparative Overview

Three prominent chiral derivatizing agents are frequently employed for the analysis of amino acids: Marfey's reagent (FDAA), o-phthalaldehyde (OPA) in conjunction with a chiral thiol, and (S)-N-(4-nitrophenoxy)carbonyl-phenylalanine methoxyethyl ester (S-NIFE). Each of these reagents offers a unique set of advantages and disadvantages in terms of reaction kinetics, derivative stability, and detection sensitivity.

FeatureMarfey's Reagent (FDAA)OPA with Chiral Thiol(S)-NIFE
Reaction Time ~60-90 minutes at 40-50°C[2][3][4]Rapid (minutes) at room temperature[5]~20 minutes at room temperature[3]
Derivative Stability Stable for at least 48 hours[4]Poor, requires immediate analysis or in-needle derivatization[6][7]Good stability
Detection Method UV (340 nm)[1][4]Fluorescence (Ex: 340 nm, Em: 450 nm) or UV[6][8][9][10]UV (275 nm)[11]
Sensitivity Nanomole to low picomolar range[2][3]High, especially with fluorescence detection[8][9]Good, with UV detection
Primary/Secondary Amines Reacts with primary amines[4]Reacts with primary amines[12]Reacts with primary and secondary amines[11][13]
Enantioselectivity Generally high[3]Good, can be influenced by the choice of chiral thiolHigh, particularly for aromatic amino acids[14]

In-Depth Analysis of Each Agent

Marfey's Reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA)

Marfey's reagent is a widely used CDA for the chiral analysis of amino acids via HPLC.[1] It reacts with the primary amino group of amino acids to form stable diastereomeric derivatives that are readily separable on a standard reverse-phase column.[1] A significant advantage of this method is that the D-amino acid derivatives typically exhibit longer retention times than their L-amino acid counterparts due to strong intramolecular bonding, which reduces their polarity.[1][4] The resulting derivatives possess a strong chromophore, enabling sensitive UV detection at 340 nm.[1]

Mechanism of Action: The reaction involves a nucleophilic aromatic substitution where the amino group of the amino acid attacks the electron-deficient fluorinated carbon of FDAA, leading to the formation of a stable N-substituted dinitrophenyl derivative.

Experimental Workflow for FDAA Derivatization:

FDAA_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_quench Reaction Quenching cluster_analysis Analysis Sample Amino Acid Sample Mix Mix & Heat (40°C, 1 hr) Sample->Mix Buffer 1M Sodium Bicarbonate Buffer->Mix Reagent 1% FDAA in Acetone Reagent->Mix Quench Add 2M HCl Mix->Quench HPLC RP-HPLC-UV (340 nm) Quench->HPLC

Caption: General workflow for amino acid derivatization with FDAA.

o-Phthalaldehyde (OPA) with a Chiral Thiol

The use of o-phthalaldehyde (OPA) for amino acid derivatization is well-established, offering separation on common reversed-phase columns and enhanced sensitivity with fluorescence detection.[6] For chiral analysis, OPA is used in combination with a chiral thiol, such as N-acetyl-L-cysteine (NAC) or N-isobutyryl-L-cysteine (IBLC), to form diastereomeric isoindole derivatives.[5][6] A major drawback of this method is the poor stability of the resulting derivatives, which often necessitates automated in-needle derivatization immediately prior to analysis to ensure quantitative conversion and avoid degradation.[6][7]

Mechanism of Action: OPA reacts with the primary amino group of an amino acid and a chiral thiol in a three-component condensation reaction to form a fluorescent isoindole derivative. The chirality of the thiol introduces the second chiral center necessary for diastereomer formation.

OPA_Workflow cluster_prep Reagent Preparation cluster_reaction Automated Derivatization cluster_analysis Analysis Sample Amino Acid Sample Autosampler Autosampler Mixing (Immediate Injection) Sample->Autosampler OPA_sol OPA Solution OPA_sol->Autosampler Thiol_sol Chiral Thiol Solution Thiol_sol->Autosampler Buffer Borate Buffer (pH 9.5-10.7) Buffer->Autosampler HPLC RP-HPLC-Fluorescence Autosampler->HPLC

Caption: Decision tree for selecting a chiral derivatizing agent.

Experimental Protocols

Protocol 1: Derivatization with Marfey's Reagent (FDAA)

Materials:

  • Amino acid standard or sample

  • 1% (w/v) FDAA in acetone

  • 1 M Sodium bicarbonate

  • 2 M Hydrochloric acid

  • Reaction vials

  • Heating block or water bath at 40°C

Procedure:

  • To 100 µL of a 5 µmol amino acid solution in a reaction vial, add 200 µL of 1% FDAA in acetone. [4]2. Add 40 µL of 1.0 M sodium bicarbonate to initiate the reaction. [4]3. Heat the mixture at 40°C for 1 hour. [4]4. After cooling to room temperature, add 20 µL of 2 M HCl to stop the reaction. [4]5. The sample is ready for RP-HPLC analysis.

Protocol 2: Automated Pre-column Derivatization with OPA and N-acetyl-L-cysteine (NAC)

Materials:

  • Amino acid standard or sample (5 mM)

  • 10 mM OPA in methanol

  • 40 mM NAC solution

  • 0.1 M Borate buffer, pH 9.6

  • HPLC with an autosampler capable of automated derivatization

Procedure (to be programmed into the autosampler):

  • Successively aspirate 500 µL of 0.1 M borate buffer (pH 9.6), 20 µL of the 5 mM amino acid solution, 20 µL of the 10 mM methanolic OPA solution, and 20 µL of the 40 mM NAC solution into the autosampler needle/loop. [5][15]2. Allow the mixture to react for a pre-determined time (typically short, e.g., 1-2 minutes) within the autosampler.

  • Inject the reaction mixture directly onto the HPLC column for analysis.

Protocol 3: Derivatization with (S)-NIFE

Materials:

  • Amino acid standard or sample

  • (S)-NIFE solution in a suitable aprotic solvent (e.g., acetone)

  • Triethylamine solution (e.g., 6%) as a basic buffer

  • Acetic acid solution (e.g., 5%) to quench the reaction

Procedure:

  • To 1 µL of a 1 µg/µL aqueous solution of the amino acid, add 10 µL of 6% triethylamine. [3]2. Add 10 µL of a 1% solution of (S)-NIFE in acetone and allow the reaction to proceed at room temperature for 20 minutes. [3]3. Quench the reaction by adding 10 µL of 5% acetic acid. [3]4. An aliquot of the reaction mixture is then ready for LC-MS or HPLC-UV analysis.

Conclusion

The choice of a chiral derivatizing agent for amino acid analysis is a critical decision that depends on the specific requirements of the assay, including the nature of the amino acids to be analyzed (primary or secondary), the required sensitivity, and the available instrumentation. Marfey's reagent (FDAA) offers the advantage of forming highly stable derivatives, making it suitable for routine analysis where high throughput is not the primary concern. OPA in combination with a chiral thiol provides excellent sensitivity, particularly with fluorescence detection, but the instability of the derivatives necessitates automated, just-in-time derivatization. (S)-NIFE is a versatile reagent that can be used for both primary and secondary amino acids, offering a good balance of reaction speed, derivative stability, and sensitivity. By carefully considering the factors outlined in this guide, researchers can select the most appropriate chiral derivatizing agent to achieve accurate and reliable enantiomeric analysis of amino acids.

References

  • Ilisz, I., Aranyi, A., & Péter, A. (2008). Application of chiral derivatizing agents in the high-performance liquid chromatographic separation of amino acid enantiomers: A review. Journal of Pharmaceutical and Biomedical Analysis, 47(1), 1-15. Retrieved from [Link]

  • Kuhn, R., & Holzgrabe, U. (2016). High-performance liquid chromatography evaluation of the enantiomeric purity of amino acids by means of automated precolumn derivatization with ortho-phthalaldehyde and chiral thiols. Chirality, 28(11), 738-745. Retrieved from [Link]

  • Li, W., Li, S., & Anslyn, E. V. (2020). A rapid and sensitive method for chiroptical sensing of α-amino acids via click-like labeling with o-phthalaldehyde and p-toluenethiol. Chemical Communications, 57(1), 63-66. Retrieved from [Link]

  • Bhushan, R., & Kumar, V. (2004). Marfey's reagent for chiral amino acid analysis. Biomedical Chromatography, 18(8), 473-491. Retrieved from [Link]

  • Šimek, P., & Hrádková, P. (2025). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. Methods in Molecular Biology, 2883, 137-149. Retrieved from [Link]

  • Buneeva, O. A., Kopylov, A. T., & Zgoda, V. G. (2025). Chiral chromatographic analysis of amino acids with pre-column derivatization by o-phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. Acta Naturae, 17(4), 102-111. Retrieved from [Link]

  • Hess, S., O'Connor, P. B., & Costello, C. E. (2004). Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. Journal of the American Society for Mass Spectrometry, 15(5), 646-656. Retrieved from [Link]

  • Šimek, P., & Hrádková, P. (2025). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. Methods in Molecular Biology, 2883, 137-149. Retrieved from [Link]

  • Bhushan, R., & Kumar, V. (2004). Marfey's reagent for chiral amino acid analysis: a review. Biomedical Chromatography, 18(8), 473-491. Retrieved from [Link]

  • Wang, J., et al. (2025). Second-Generation Chiral Amino Acid Derivatives Afford High Stereoselectivity and Stability in Aqueous RNA Acylation. ACS Chemical Biology. Retrieved from [Link]

  • Yuan, T., et al. (2021). Dimethylcysteine (DiCys)/o-Phthalaldehyde Derivatization for Chiral Metabolite Analyses: Cross-Comparison of Six Chiral Thiols. Metabolites, 11(12), 856. Retrieved from [Link]

  • Shimadzu Corporation. (n.d.). Selection of Detector in Analysis of Amino Acids Using Pre-column Derivatization Method. Retrieved from [Link]

  • Kuhn, R., & Holzgrabe, U. (2016). Reaction of AAs with OPA and the thiol. ResearchGate. Retrieved from [Link]

  • Péter, A., et al. (2004). Application of(S)-N-(4-nitrophenoxycarbonyl) phenylalanine methoxyethyl ester as a new chiral derivatizing agent for proteinogenic amino acid analysis by high-performance liquid chromatography. Journal of Chromatography A, 1045(1-2), 43-51. Retrieved from [Link]

  • Inno Pharmchem. (n.d.). The Crucial Role of Chiral Derivatization in Amino Acid Analysis. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering Amino Acid Analysis with FDAA: A Comprehensive Guide. Retrieved from [Link]

  • Zhang, S., et al. (2021). Chiral derivatization-enabled discrimination and on-tissue detection of proteinogenic amino acids by ion mobility mass spectrometry. Chemical Science, 12(30), 10246-10253. Retrieved from [Link]

  • Jaworska, M., et al. (2025). Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization. Journal of Chromatography A, 1088(1-2), 126-134. Retrieved from [Link]

  • Zhang, S., et al. (2025). Distinguishing Chiral Amino Acids Using Chiral Derivatization and Differential Ion Mobility Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 36(6), 1208-1212. Retrieved from [Link]

  • Sravanthi, V., & Swetha, E. (2021). Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. Acta Scientific Pharmaceutical Sciences, 5(8), 23-30. Retrieved from [Link]

  • Buneeva, O. A., Kopylov, A. T., & Zgoda, V. G. (2025). Chiral chromatographic analysis of amino acids with pre-column derivatization by o-phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. Acta Naturae, 17(4), 102-111. Retrieved from [Link]

  • Rohman, A., et al. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Indonesian Food Science and Technology Journal, 5(1), 1-6. Retrieved from [Link]

  • Ilisz, I., Aranyi, A., & Péter, A. (2025). Chiral derivatizations applied for the separation of unusual amino acid enantiomers by liquid chromatography and related techniques. Journal of Chromatography A, 1218(30), 4783-4803. Retrieved from [Link]

  • D'Hondt, E., et al. (2021). Recent Advances in Chiral Analysis of Proteins and Peptides. Molecules, 26(11), 3247. Retrieved from [Link]

  • Bhushan, R., & Brückner, H. (2011). Use of Marfey's reagent and analogs for chiral amino acid analysis: Assessment and applications to natural products and biological systems. Journal of Chromatography B, 879(29), 3148-3161. Retrieved from [Link]

  • Shimadzu. (n.d.). Quantitative Analysis of Pre-Column Derivatized Amino Acids by HPLC-Fluorescence Detector Using Automatic Pretreatment. Retrieved from [Link]

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  • Stockton, A. M., et al. (2018). Stability of reagents used for chiral amino acid analysis during spaceflight missions in high-radiation environments. Electrophoresis, 39(21), 2735-2741. Retrieved from [Link]

  • Das, S., & De, P. (2022). Enantioselective Separation of Amino Acids Using Chiral Polystyrene Microspheres Synthesized by a Post-Polymer Modification Approach. ACS Applied Polymer Materials, 4(4), 2769-2778. Retrieved from [Link]

  • Wen, T., et al. (2021). Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis. Frontiers in Chemistry, 9, 698881. Retrieved from [Link]

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A Comparative Guide to N-(4-Nitrophenylsulfonyl)-L-phenylalanyl Chloride in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the precise and demanding field of peptide synthesis, the choice of reagents is paramount to achieving high yields, maintaining stereochemical integrity, and ensuring the success of complex multi-step syntheses. N-(4-Nitrophenylsulfonyl)-L-phenylalanyl Chloride, often abbreviated as Ns-Phe-Cl, represents a highly activated amino acid derivative that offers distinct advantages in specific synthetic contexts. This guide provides a technical comparison of Ns-Phe-Cl with alternative reagents and methodologies, supported by experimental insights to inform strategic decisions in your research.

Molecular Profile and Core Utility

N-(4-Nitrophenylsulfonyl)-L-phenylalanyl Chloride is a bifunctional reagent. The molecule consists of the amino acid L-phenylalanine, where the α-amino group is protected by a 4-nitrophenylsulfonyl (nosyl or Ns) group, and the carboxyl group is activated as a highly reactive acyl chloride.

  • Acyl Chloride Activation : The conversion of the carboxylic acid to an acyl chloride dramatically increases the electrophilicity of the carbonyl carbon. This "pre-activated" state allows for rapid and efficient amide bond formation upon reaction with a nucleophilic amine, often without the need for additional coupling reagents. This can lead to faster reaction times and simplified purification protocols.[1][2]

  • The Nosyl (Ns) Protecting Group : The nosyl group is a robust amine protecting group, stable to the acidic conditions often used to remove other protecting groups like tert-butyloxycarbonyl (Boc).[3] Its key advantage lies in its unique deprotection mechanism: it can be cleaved under very mild, neutral conditions using a thiol and a mild base.[4][5] This orthogonality is a critical feature in complex syntheses.[3]

The primary application of Ns-Phe-Cl is as a building block in solution-phase peptide synthesis for the introduction of a phenylalanine residue.[6]

Comparative Analysis: Ns-Phe-Cl vs. Alternative Strategies

The decision to use Ns-Phe-Cl should be weighed against other common strategies in peptide synthesis. The main points of comparison are the N-terminal protecting group and the method of carboxyl group activation.

The choice of N-α-protecting group dictates the entire synthetic strategy, including solvent choice, side-chain protection, and deprotection conditions.[7]

FeatureNosyl (Ns) GroupFmoc (9-fluorenylmethoxycarbonyl)Boc (tert-butyloxycarbonyl)
Stability Stable to strong acids (e.g., TFA, HF).[3]Base-labile (cleaved by piperidine).[] Stable to mild acids.Acid-labile (cleaved by TFA).[9] Stable to bases.
Cleavage Conditions Mildly nucleophilic; typically thiol (e.g., thiophenol) and a weak base (e.g., K₂CO₃, DBU).[4][5]Basic; typically 20% piperidine in DMF.[10]Strongly acidic; typically neat TFA or HCl in dioxane.[9]
Orthogonality Fully orthogonal to both acid-labile (Boc, tBu) and base-labile (Fmoc) groups.[3]Fully orthogonal to acid-labile side-chain protecting groups (e.g., tBu, Trt).[7]Semi-orthogonal; requires different strengths of acid for N-α and side-chain deprotection (e.g., TFA vs. HF).[7]
Key Advantage Excellent for synthesizing peptides with acid-sensitive residues where Fmoc chemistry is problematic.[] Allows for selective deprotection under neutral conditions.Enables a fully orthogonal strategy with mild final cleavage conditions (TFA).[10] It is the dominant strategy in modern solid-phase peptide synthesis (SPPS).Well-established with extensive literature. Effective for many sequences.[11]
Potential Issues Removal of thiol byproducts can sometimes complicate purification.[3] Potential for side reactions if not carefully controlled.Piperidine can be problematic for some sequences. The dibenzofulvene byproduct must be scavenged.Requires handling of strong, corrosive acids (TFA, HF).[10] Not suitable for acid-sensitive sequences.

Expert Insight: The nosyl group is a problem-solver. While Fmoc and Boc are workhorses for standard synthesis, the Ns group provides a critical orthogonal tool. It is particularly valuable in fragment condensation strategies or for the synthesis of complex peptides where both acid- and base-labile groups must be selectively manipulated on the same molecule. The ability to deprotect under mild, thiol-mediated conditions avoids harsh reagents that could compromise other functional groups.[4]

Ns-Phe-Cl comes "pre-activated" as an acyl chloride. The alternative is to use the Ns-protected carboxylic acid (Ns-Phe-OH) and activate it in situ with a coupling reagent.

Activation MethodNs-Phe-Cl (Acyl Chloride)In Situ Coupling (e.g., with EDC/HOBt)
Reactivity Very high. Reactions are often rapid, even at low temperatures.[1]High, but generally more controlled. The O-acylisourea intermediate is reactive but can be less stable.[12]
Atom Economy High. The only byproduct is HCl, which is neutralized by a base.Lower. Generates byproducts from the coupling reagent (e.g., DCU from DCC, which requires filtration).
Racemization Risk Can be a concern, as acyl chlorides are highly reactive.[2] Careful control of temperature and base is crucial to maintain stereochemical integrity.[13]Lower, especially with additives like HOBt or NHS, which form less reactive, more stable activated esters that suppress racemization.[12]
Convenience Simple to use; no additional coupling reagent needed. However, the acyl chloride itself is moisture-sensitive and may have a shorter shelf-life.Highly convenient. The carboxylic acid is stable, and reagents are added at the time of reaction. This is the standard for automated SPPS.
Cost Can be more economical for simple couplings by avoiding expensive coupling reagents.[1]The cost of coupling reagents (e.g., HATU, HBTU) can be significant, especially on a large scale.

Expert Insight: Amino acid chlorides are the most direct and atom-economical way to activate a carboxyl group.[1] Their high reactivity is both a benefit and a challenge. For sterically hindered couplings where standard carbodiimide reagents may fail, an acyl chloride can often drive the reaction to completion.[1] However, this reactivity must be managed. The key to success is slow addition of the acyl chloride to the amine component at low temperatures (e.g., 0 °C) in the presence of a non-nucleophilic base to neutralize the HCl byproduct without promoting side reactions.

Experimental Protocols & Workflows

This protocol describes a typical solution-phase coupling of Ns-Phe-Cl to an amino acid ester.

Materials:

  • N-(4-Nitrophenylsulfonyl)-L-phenylalanyl Chloride (Ns-Phe-Cl)

  • Amino acid ester hydrochloride salt (e.g., H-Gly-OMe·HCl)

  • Anhydrous dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIEA) or Triethylamine (TEA)

  • Argon or Nitrogen atmosphere

Procedure:

  • Setup: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the amino acid ester hydrochloride (1.0 equivalent) in anhydrous DCM.

  • Neutralization: Cool the solution to 0 °C in an ice bath. Add DIEA (2.2 equivalents) dropwise and stir for 10-15 minutes. The first equivalent neutralizes the HCl salt, and the second will neutralize the HCl generated during the coupling.

  • Coupling: In a separate flask, dissolve Ns-Phe-Cl (1.1 equivalents) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cold amine solution over 20-30 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude dipeptide by flash column chromatography on silica gel.

This protocol details the removal of the Ns group to reveal the free amine.[5]

Materials:

  • Ns-protected peptide (1.0 equivalent)

  • Thiophenol (5.0 equivalents)

  • Anhydrous Potassium Carbonate (K₂CO₃) (5.0 equivalents)

  • Acetonitrile (ACN) or Dimethylformamide (DMF)

Procedure:

  • Setup: Dissolve the Ns-protected peptide in ACN or DMF in a round-bottom flask under an inert atmosphere.

  • Reagent Addition: Add thiophenol to the solution, followed by the addition of powdered anhydrous K₂CO₃.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete within 1-3 hours.

  • Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate (EtOAc).

  • Purification: Wash the combined organic extracts with 1M NaOH to remove excess thiophenol, followed by a brine wash. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified further if necessary. Spectroscopic analysis should confirm the absence of racemization.[13]

Visualization of Key Workflows

G cluster_coupling Part 1: Coupling Reaction cluster_deprotection Part 2: Nosyl Deprotection A 1. Dissolve Amino Ester HCl in DCM B 2. Cool to 0°C & Add Base (DIEA) A->B C 3. Add Ns-Phe-Cl Solution Dropwise B->C D 4. Stir & Monitor by TLC C->D E 5. Aqueous Workup & Purification D->E F Ns-Phe-Dipeptide E->F G 6. Dissolve Ns-Peptide in ACN/DMF F->G Proceed to Deprotection H 7. Add Thiophenol & K₂CO₃ G->H I 8. Stir & Monitor by TLC/LC-MS H->I J 9. Aqueous Workup & Purification I->J K Deprotected Peptide J->K

Caption: General workflow for peptide synthesis using Ns-Phe-Cl.

G A Is the peptide sequence sensitive to strong acid (TFA)? B Is the peptide sequence sensitive to base (piperidine)? A->B Yes D Use Fmoc Strategy A->D No C Do you need to perform selective deprotection in the presence of both acid- and base-labile groups? B->C Yes E Use Boc Strategy B->E No C->D No F Consider Nosyl (Ns) Strategy C->F Yes

Caption: Decision logic for selecting an N-α-protecting group strategy.

Conclusion

N-(4-Nitrophenylsulfonyl)-L-phenylalanyl Chloride is a specialized yet powerful reagent in the peptide chemist's toolkit. Its high reactivity as an acyl chloride allows for efficient coupling, particularly in challenging cases, while the nosyl protecting group offers a valuable orthogonal deprotection strategy under exceptionally mild conditions. While standard Fmoc- and Boc-based solid-phase methods are suitable for many applications, the unique properties of Ns-Phe-Cl provide a distinct advantage for complex solution-phase syntheses, fragment condensations, and the preparation of peptides containing sensitive functional groups that are incompatible with conventional deprotection reagents. A thorough understanding of its comparative strengths and weaknesses enables researchers to strategically deploy it to overcome specific synthetic hurdles and achieve their target molecules with precision and efficiency.

References

  • Benchchem. Application Note and Protocol: Efficient Cleavage of the Nosyl (Ns) Protecting Group from Fmoc-L-Dab(Me - Benchchem.
  • De Marco, R., Di Gioia, M. L., Leggio, A., Liguori, A., & Viscomi, M. C. (2009). Deprotection of N-Nosyl-α-amino Acid by Using Solid-Supported Mercaptoacetic Acid. European Journal of Organic Chemistry, 2009(22), 3795-3800.
  • Kaur, H., & Singh, S. (2015). Amino acid chlorides A journey from instability and racemization towards broader utility in organic synthesis including peptides. CORE.
  • Schmidt, M. A., Stokes, R. W., Davies, M. L., & Roberts, F. (2018). 4-Cyanobenzenesulfonamides: Amine Synthesis and Protecting Strategy To Compliment the Nosyl Group. The Journal of Organic Chemistry, 83(15), 8124-8131.
  • Yadav, J. S., Reddy, B. V. S., & Reddy, P. N. (2021). Eco-Friendly Synthesis of Peptides Using Fmoc-Amino Acid Chlorides as Coupling Agent Under Biphasic Condition. Protein & Peptide Letters, 28(6), 699-707.
  • Chem-Station. (2014). Fukuyama Amine Synthesis. Chem-Station International Edition.
  • Benchchem. Application Notes and Protocols: 2-Nitrobenzenesulfonamide (Nosyl) as a Protecting Group for Amines.
  • Chemistry LibreTexts. (2020). 25.8: Peptide Synthesis.
  • NINGBO INNO PHARMCHEM CO.,LTD. Optimizing Peptide Synthesis: The Advantage of EDC HCl with Additives.
  • ChemicalBook. 4-Nitrobenzenesulfonyl chloride.
  • Benchchem. Fmoc vs Boc: Choosing the Right Amino Acid Derivative.
  • Benchchem. Comparative study of Boc versus Fmoc protecting groups in synthesis.
  • Benchchem. A Comparative Guide to Boc and Fmoc Protecting Groups in Peptide Synthesis.
  • ResearchGate. (A) Comparison of Boc and Fmoc SPPS. Fmoc/tBu SPPS employs removal of...
  • Harris, P. W. R., et al. (2013). A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR. Biopolymers, 100(4), 356-365.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.